Product packaging for 2-Methyl-5-nitro-1-vinylimidazole(Cat. No.:CAS No. 5006-79-1)

2-Methyl-5-nitro-1-vinylimidazole

Cat. No.: B3352619
CAS No.: 5006-79-1
M. Wt: 153.14 g/mol
InChI Key: AWJPSVDQGUYQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-5-nitro-1-vinylimidazole (CAS 62144-03-0) is a nitroimidazole-based compound of significant interest in scientific research, particularly in the study of antimicrobial agents. The molecular formula is C6H7N3O2 and it has a molecular weight of 153.14 g/mol . As a vinyl-derivatized nitroheterocycle, it serves as a versatile synthetic intermediate and a valuable building block for the preparation of more complex molecules. Researchers utilize this compound to probe the mechanism of action of nitroimidazole drugs, which are known to exert their antimicrobial effects by causing reparable damage to bacterial DNA, a primary target for this class of compounds . Its structural features also make it a candidate for use in polymer science. The vinyl group allows for free-radical polymerization or copolymerization with various acrylic and vinyl monomers, leading to functional polymers applied in areas such as oil field chemicals, cosmetic auxiliaries, and as reactive diluents in UV-curable lacquers and adhesives . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the Safety Data Sheet prior to use and handle the material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B3352619 2-Methyl-5-nitro-1-vinylimidazole CAS No. 5006-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2-methyl-5-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPSVDQGUYQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617403
Record name 1-Ethenyl-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-79-1
Record name 1-Ethenyl-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Methyl-5-nitro-1-vinylimidazole" synthesis from 2-methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-substituted derivatives of 2-methyl-5-nitroimidazole. While direct vinylation to produce 2-Methyl-5-nitro-1-vinylimidazole is not extensively detailed in publicly available literature, this document focuses on analogous N-alkylation reactions, offering valuable insights into the reactivity of the 2-methyl-5-nitroimidazole core. The methodologies and data presented are compiled from various scientific sources to aid in the development of novel compounds.

Overview of N-Alkylation of 2-Methyl-5-nitroimidazole

The nitrogen at the 1-position (N-1) of the imidazole ring in 2-methyl-5-nitroimidazole is a key site for functionalization. This allows for the introduction of various substituents, which can modulate the compound's physicochemical properties and biological activity. The general approach to N-alkylation involves the reaction of 2-methyl-5-nitroimidazole with an appropriate alkylating agent. The reaction conditions, including the choice of solvent, base, and temperature, are critical for achieving high yields and regioselectivity.

The following diagram illustrates the general synthetic pathway for the N-alkylation of 2-methyl-5-nitroimidazole.

N_Alkylation_Pathway start 2-Methyl-5-nitroimidazole product N-Substituted 2-Methyl-5-nitroimidazole start->product Base/Solvent Heat reagent Alkylating Agent (R-X) reagent->product

Caption: General reaction scheme for the N-alkylation of 2-methyl-5-nitroimidazole.

Experimental Protocols for N-Alkylation

Several methods for the N-alkylation of 2-methyl-5-nitroimidazole have been reported. The choice of protocol depends on the specific alkylating agent and the desired scale of the reaction.

N-Alkylation using Alkyl Halides

This method is a common approach for introducing simple alkyl groups.

General Procedure:

  • To a solution of 2-methyl-5-nitroimidazole in a suitable solvent (e.g., DMSO, DMF, or acetonitrile), a base (e.g., potassium hydroxide or potassium carbonate) is added.

  • The mixture is stirred for a short period (e.g., 15 minutes) to facilitate the formation of the imidazolide anion.

  • The alkylating agent (e.g., an alkyl halide) is then added dropwise to the reaction mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with ice-water and the product is extracted with an organic solvent such as ethyl acetate.

  • The organic phase is washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[1][2]

  • Purification is typically achieved by recrystallization from an appropriate solvent.

N-Hydroxyethylation using Ethylene Oxide

This specific alkylation is crucial for the synthesis of metronidazole, a widely used antibiotic.

Procedure:

  • Dissolve 2-methyl-4(5)-nitroimidazole in formic acid.

  • Introduce ethylene oxide into the solution while maintaining the temperature between 30 to 40 °C with stirring.

  • Continue stirring for approximately 2.5 hours at the same temperature.

  • Distill off the formic acid under vacuum at a temperature below 90 °C.

  • The residue is then processed to isolate the 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.[3]

Quantitative Data from N-Alkylation Reactions

The efficiency of the N-alkylation reaction is influenced by various factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. The following table summarizes representative quantitative data from the literature.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
2-Methyl-5-nitroimidazoleVarious Alkyl HalidesK2CO3Acetonitrile6066-85[1][2]
2-Methyl-4(5)-nitroimidazoleEthylene Oxide-Formic Acid30-40Not specified[3]
2-Methyl-5-nitroimidazoleEthylene Oxide-Formic Acid/Sulfuric Acid72-10873.3-75.2[4]

Synthesis of the Starting Material: 2-Methyl-5-nitroimidazole

A reliable supply of the starting material is essential. 2-Methyl-5-nitroimidazole is typically synthesized by the nitration of 2-methylimidazole.

Nitration Protocol

Procedure:

  • Dissolve 2-methylimidazole in concentrated nitric acid, controlling the exothermic reaction by cooling with ice to maintain a temperature of 30-40°C.

  • Slowly add concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to boiling for one hour.

  • After cooling, add a mixture of sulfuric acid and nitric acid (1:1) and heat for another hour.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it to obtain 2-methyl-5-nitroimidazole.[5]

The following workflow illustrates the synthesis and subsequent functionalization of 2-methyl-5-nitroimidazole.

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_functionalization N-Alkylation 2-Methylimidazole 2-Methylimidazole Nitration Nitration (HNO3, H2SO4) 2-Methylimidazole->Nitration 2-Methyl-5-nitroimidazole_start 2-Methyl-5-nitroimidazole Nitration->2-Methyl-5-nitroimidazole_start 2-Methyl-5-nitroimidazole_func 2-Methyl-5-nitroimidazole Alkylation N-Alkylation (R-X, Base) 2-Methyl-5-nitroimidazole_func->Alkylation N-Substituted_Product N-Substituted Derivative Alkylation->N-Substituted_Product

Caption: Workflow from 2-methylimidazole to N-substituted derivatives.

Conclusion

The N-alkylation of 2-methyl-5-nitroimidazole is a versatile and well-established method for generating a diverse range of derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to design and synthesize novel compounds based on the 2-methyl-5-nitroimidazole scaffold. While direct vinylation methods are not readily found, the principles of N-alkylation outlined here provide a strategic starting point for exploring such transformations. Careful optimization of reaction conditions will be key to achieving desired products in high yields and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the specific compound 2-Methyl-5-nitro-1-vinylimidazole is limited in publicly available scientific literature. This guide provides a comprehensive overview of the physicochemical properties of the closely related and well-documented compound, 2-Methyl-5-nitroimidazole , and discusses the anticipated effects of the N-1 vinyl group substitution. The experimental protocols provided are generalized standard procedures for the characterization of such organic compounds.

Core Physicochemical Properties of 2-Methyl-5-nitroimidazole

Due to the scarcity of data for the target compound, the following table summarizes the known physicochemical properties of its precursor, 2-Methyl-5-nitroimidazole. These values serve as a baseline for understanding the core chemical characteristics.

PropertyValueSource(s)
Molecular Formula C₄H₅N₃O₂[1][2]
Molecular Weight 127.10 g/mol [1]
Melting Point 252-254 °C[1][3]
Boiling Point 399.5 ± 15.0 °C at 760 mmHg (Predicted)[1]
Density 1.4 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 195.4 ± 20.4 °C (Predicted)[1]
Solubility Sparingly soluble in water; slightly soluble in ethanol; soluble in dilute acids and alkalis.[2][3][4][5]
Appearance White to beige or cream-colored powder.[2][4]
pKa Data not readily available in cited sources.
LogP -0.10 (Predicted)[1]
Expected Influence of the N-1 Vinyl Group

The introduction of a vinyl group at the N-1 position of the imidazole ring to form this compound would be expected to alter the physicochemical properties in the following ways:

  • Molecular Weight: The molecular weight would increase by 26.04 g/mol (the mass of a C₂H₂ fragment) to approximately 153.14 g/mol .

  • Melting and Boiling Points: The addition of the vinyl group may disrupt the crystal lattice packing of the solid, potentially leading to a lower melting point compared to 2-methyl-5-nitroimidazole. The boiling point would be expected to increase due to the higher molecular weight.

  • Solubility: The vinyl group is relatively nonpolar, which might slightly decrease the solubility in water. However, the overall polarity of the molecule is dominated by the nitro and imidazole groups, so significant changes in aqueous solubility may not be observed. Solubility in organic solvents may increase.

  • pKa: The vinyl group is weakly electron-withdrawing, which could slightly decrease the basicity of the imidazole ring, resulting in a lower pKa compared to the unsubstituted imidazole nitrogen.

  • Reactivity: The vinyl group introduces a site of unsaturation, making the molecule susceptible to addition reactions and polymerization.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts, which is an indicator of its purity.

Methodology:

  • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute to quickly determine an approximate melting range.

  • The apparatus is allowed to cool, and a second sample is prepared.

  • The second sample is heated rapidly to about 15-20 °C below the approximate melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • A set of test tubes is prepared, each containing a small, accurately weighed amount of this compound (e.g., 10 mg).

  • A specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the first test tube.

  • The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions.

  • If the solid does not dissolve, the process is repeated with different solvents.

  • For a more quantitative assessment, incremental amounts of the compound can be added to a fixed volume of solvent until saturation is reached, or a saturated solution can be prepared and the concentration of the dissolved compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a 1-vinylimidazole from an imidazole precursor, which could be adapted for the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product start_imidazole 2-Methyl-5-nitroimidazole reaction_step Vinylation Reaction (e.g., High Temperature, Catalyst) start_imidazole->reaction_step start_reagent Vinylating Agent (e.g., Acetylene, Vinyl Acetate) start_reagent->reaction_step purification_step Purification (e.g., Distillation, Chromatography) reaction_step->purification_step Crude Product final_product This compound purification_step->final_product Purified Product

General Synthesis Workflow for 1-Vinylimidazoles
Proposed Mechanism of Action

Nitroimidazoles are known to act as prodrugs that are activated under anaerobic conditions. The following diagram illustrates the proposed signaling pathway for the cytotoxic action of nitroimidazoles.

MechanismOfAction cluster_entry Cellular Uptake cluster_activation Reductive Activation (Anaerobic) cluster_damage Cellular Damage drug_outside Nitroimidazole (Prodrug) drug_inside Intracellular Nitroimidazole drug_outside->drug_inside Passive Diffusion activation_step Nitro Group Reduction (e.g., by Nitroreductases) drug_inside->activation_step radicals Cytotoxic Nitro Radical Anions activation_step->radicals dna_damage DNA Strand Breakage radicals->dna_damage Interaction with DNA cell_death Cell Death dna_damage->cell_death Leads to

Proposed Mechanism of Action for Nitroimidazoles

References

An In-depth Technical Guide to the Spectral Analysis of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for the compound 2-Methyl-5-nitro-1-vinylimidazole. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted values based on the analysis of structurally similar compounds. It also outlines detailed experimental protocols for acquiring such data.

Chemical Structure

This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for the protons of this compound. The predictions are based on data from analogous compounds such as 1-vinylimidazole and 2-methyl-1-vinylimidazole.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (imidazole ring)~ 8.0 - 8.2Singlet (s)-
H-vinyl (α to N)~ 7.0 - 7.2Doublet of doublets (dd)J_trans ≈ 15-16 Hz, J_cis ≈ 8-9 Hz
H-vinyl (β, trans to N)~ 5.4 - 5.6Doublet of doublets (dd)J_trans ≈ 15-16 Hz, J_gem ≈ 1-2 Hz
H-vinyl (β, cis to N)~ 5.0 - 5.2Doublet of doublets (dd)J_cis ≈ 8-9 Hz, J_gem ≈ 1-2 Hz
-CH₃ (at C-2)~ 2.5 - 2.7Singlet (s)-
Predicted ¹³C NMR Data

The table below outlines the anticipated chemical shifts for the carbon atoms of this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-5 (imidazole ring)~ 145 - 150
C-2 (imidazole ring)~ 140 - 145
C-4 (imidazole ring)~ 120 - 125
C-vinyl (α to N)~ 130 - 135
C-vinyl (β)~ 105 - 110
-CH₃ (at C-2)~ 12 - 15
Experimental Protocol for NMR Spectroscopy

A standard procedure for acquiring NMR spectra of an organic compound like this compound is as follows.[1][2][3][4]

  • Sample Preparation: Dissolve approximately 5-25 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3] The choice of solvent is crucial as it should not have signals that overlap with the analyte's signals. DMSO-d₆ is often a good choice for nitroimidazoles.

  • Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]

  • NMR Tube: Transfer the filtered solution into a clean, dry NMR tube to a depth of about 4-5 cm.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is "shimmed" to achieve homogeneity. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger sample concentration and longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-25 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter Solution C->D E Transfer to NMR Tube D->E F Insert Sample into Spectrometer E->F Prepared Sample G Lock and Shim F->G H Acquire 1H Spectrum G->H I Acquire 13C Spectrum H->I J Fourier Transform I->J Raw Data (FID) K Phase Correction J->K L Baseline Correction K->L M Integration & Peak Picking L->M N N M->N Final Spectrum

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (vinyl)Stretching~ 3100 - 3000
C-H (imidazole ring)Stretching~ 3150 - 3100
C-H (methyl)Stretching~ 2950 - 2850
C=C (vinyl & imidazole)Stretching~ 1650 - 1500
NO₂ (nitro group)Asymmetric Stretching~ 1550 - 1500
NO₂ (nitro group)Symmetric Stretching~ 1380 - 1340
C-NStretching~ 1300 - 1000

Note: The presence of the nitro group is strongly indicated by two distinct, strong absorption bands.[5][6][7]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are commonly used.[8][9][10][11][12]

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture in a hydraulic press to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the IR spectrometer for analysis.[9]

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Place the plate in the spectrometer for analysis.[8]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Choose Method B1 KBr Pellet A->B1 B2 Thin Film A->B2 C1 Grind Sample with KBr B1->C1 C2 Dissolve Sample B2->C2 D1 Press into Pellet C1->D1 E Place Sample in Spectrometer D2 Apply to Salt Plate & Evaporate C2->D2 F Acquire Background Spectrum E->F G Acquire Sample Spectrum F->G H Ratio Sample/Background G->H Raw Data I Baseline Correction H->I J Peak Identification I->J K K J->K Final IR Spectrum

Caption: General workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 167.15 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum.

m/z Proposed Fragment Notes
167[M]⁺Molecular ion
150[M - OH]⁺Loss of a hydroxyl radical (rearrangement)
137[M - NO]⁺Loss of nitric oxide
121[M - NO₂]⁺Loss of the nitro group
94[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide
67[C₄H₅N]⁺Imidazole ring fragment
54[C₃H₄N]⁺Fragment of the imidazole ring
Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows.[13][14][15][16][17]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) inlet or a direct insertion probe.[14]

  • Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[13][15][17]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

MS_Logical_Flow A Sample Introduction B Ionization (e.g., EI) A->B C Molecular Ion [M]+ Formation B->C D Fragmentation C->D E Mass Analysis (m/z separation) C->E D->E F Detection E->F G Mass Spectrum F->G

Caption: Logical flow of an Electron Ionization Mass Spectrometry experiment.

References

Solubility Profile of 2-Methyl-5-nitro-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: A thorough review of scientific literature and chemical databases reveals a significant gap in the available physicochemical data for 2-Methyl-5-nitro-1-vinylimidazole (CAS No. 5006-79-1). Specifically, no quantitative solubility data in common organic solvents has been publicly reported. This guide provides an overview of the available qualitative solubility information for the closely related precursor, 2-Methyl-5-nitroimidazole, which may serve as a preliminary reference. Furthermore, a detailed experimental protocol for determining solubility via the isothermal saturation method is presented to empower researchers to generate the necessary data for this compound of interest.

Introduction

This compound is a nitroimidazole derivative. The broader class of nitroimidazoles is of significant interest in the pharmaceutical industry, known for their applications as antimicrobial and radiosensitizing agents. The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability, formulation development, and purification processes. Understanding the solubility profile in various organic solvents is essential for researchers in drug discovery, process chemistry, and formulation science. This document addresses the current state of knowledge regarding the solubility of this compound and provides a practical framework for its experimental determination.

Solubility of the Related Precursor: 2-Methyl-5-nitroimidazole

While data for the title compound is unavailable, information exists for its non-vinylated analog, 2-Methyl-5-nitroimidazole (CAS No. 696-23-1). It is crucial to note that the addition of the vinyl group can alter the physicochemical properties, including solubility. The data below should be used with caution as a potential indicator, not as a direct substitute.

Qualitative solubility data for 2-Methyl-5-nitroimidazole suggests it has limited solubility in non-polar solvents and higher affinity for polar and alkaline media.

Solvent/Solution TypeReported Solubility
WaterSparingly soluble / Insoluble
EthanolSlightly soluble
Dimethylformamide (DMF)A 5% w/v solution is reported to be clear, indicating good solubility.[1]
Aqueous Alkali SolutionsSoluble[1]
Diluted Acid SolutionsEasily soluble

Experimental Protocol for Solubility Determination

The following section outlines a standard and reliable method for determining the solubility of a solid compound like this compound in various organic solvents. The isothermal saturation method is a widely accepted technique for generating accurate solubility data.

Isothermal Saturation Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, hexane)

  • Thermostatic shaker bath or incubator

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C_diluted × Dilution Factor The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The logical flow of the isothermal saturation method is depicted in the diagram below.

experimental_workflow prep Preparation: Add excess solute to vials solvent Solvent Addition: Add known volume of solvent prep->solvent equilibrate Equilibration: Shake at constant temperature (e.g., 24-72h) solvent->equilibrate settle Phase Separation: Allow excess solid to settle (e.g., >2h) equilibrate->settle sample Sampling & Filtration: Withdraw supernatant and filter (0.45 µm) settle->sample dilute Dilution: Dilute sample to known concentration sample->dilute quantify Quantification: Analyze concentration (e.g., HPLC-UV) dilute->quantify calculate Calculation: Determine solubility (e.g., mg/mL) quantify->calculate

References

Navigating the Safety Profile of Nitroimidazoles: A Technical Guide to 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-5-nitroimidazole is a C-nitro compound and a member of the imidazole family.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the widely used antibiotic and antiprotozoal drug, Metronidazole.[3][4] Given its prevalence in pharmaceutical manufacturing and research, a thorough understanding of its health and safety profile is paramount. This technical guide provides an in-depth overview of the known hazards, handling procedures, and safety precautions associated with 2-Methyl-5-nitroimidazole.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Methyl-5-nitroimidazole is presented in the table below.

PropertyValueReference
CAS Number 696-23-1[1]
Molecular Formula C4H5N3O2[1]
Molecular Weight 127.10 g/mol [1]
Appearance White to beige or light yellow solid/powder[2][5]
Melting Point 252 - 254 °C[5][6]
Boiling Point 400 °C[5]
Flash Point 195.4±20.4 °C[6]
Solubility Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali.[2]

Hazard Identification and Classification

2-Methyl-5-nitroimidazole is classified as a hazardous substance. The primary health concerns are detailed below.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for 2-Methyl-5-nitroimidazole and its parent compound, Metronidazole:

Hazard ClassHazard CategoryHazard StatementReference
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][5][7]
Germ Cell Mutagenicity 1BH340: May cause genetic defects[8]
Carcinogenicity 1BH350: May cause cancer[8]
Specific Target Organ Toxicity (Repeated Exposure) 2H373: May cause damage to organs through prolonged or repeated exposure[8]
Health Effects
  • Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[5][6][9]

  • Inhalation: May cause respiratory tract irritation.[6][9]

  • Skin Contact: May cause skin irritation.[6][9]

  • Eye Contact: May cause eye irritation.[9]

  • Chronic Exposure: May cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure.[8] The toxicological properties of this substance have not been fully investigated.[6][9]

Handling and Storage

Safe handling and storage practices are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates a general workflow for selecting PPE when handling 2-Methyl-5-nitroimidazole.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Start Handling 2-Methyl-5-nitroimidazole AssessRisk Assess Risk of Exposure (e.g., quantity, duration, procedure) Start->AssessRisk LowRisk Low Risk (e.g., small quantities, short duration) AssessRisk->LowRisk Low HighRisk High Risk (e.g., large quantities, potential for aerosolization) AssessRisk->HighRisk High StandardPPE Standard PPE: - Safety glasses with side-shields - Lab coat - Chemical-resistant gloves (e.g., nitrile) LowRisk->StandardPPE EnhancedPPE Enhanced PPE: - Chemical splash goggles or face shield - Chemical-resistant apron or suit - Respiratory protection (e.g., N95 or higher) HighRisk->EnhancedPPE EngineeringControls Use Engineering Controls (e.g., fume hood, ventilated enclosure) End Proceed with work EngineeringControls->End StandardPPE->EngineeringControls EnhancedPPE->EngineeringControls

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[8][9]

  • Facilities should be equipped with an eyewash station and a safety shower.[9]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[7][9]

  • Avoid inhalation of dust.[8][9]

  • Wash hands thoroughly after handling.[7][9]

  • Do not eat, drink, or smoke when using this product.[5][10]

Storage
  • Store in a tightly closed container.[9]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][7][9]

  • Store locked up.[8]

First-Aid Measures

In case of exposure, immediate medical attention is recommended. The following first-aid measures should be taken:

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[8][9]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[5][8][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water (two glasses at most). Consult a physician.[5][7][8][9]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

Spill_Response cluster_spill Accidental Release Response Spill Spill of 2-Methyl-5-nitroimidazole Evacuate Evacuate the danger area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Prevent further leakage or spillage PPE->Contain Collect Take up mechanically (e.g., sweep up) and place in a suitable container for disposal Contain->Collect Clean Clean the affected area thoroughly Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose Report Report the incident Dispose->Report Synthesis_Workflow cluster_synthesis Synthesis and Antimicrobial Screening Workflow Start Start with Secnidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) Reaction React with various acid chlorides or anhydrides to replace the hydroxyl group and form ester derivatives Start->Reaction Purification Purify the synthesized ester derivatives (e.g., crystallization, chromatography) Reaction->Purification Characterization Characterize the purified compounds (e.g., NMR, IR, Mass Spectrometry) Purification->Characterization Screening Screen for antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi Characterization->Screening Active Active Compounds Identified Screening->Active Yes Inactive Inactive Compounds Screening->Inactive No End Further investigation of active compounds Active->End

References

The Cornerstone of Nitroimidazole Therapeutics: A Technical Guide to 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-1-vinylimidazole, a critical intermediate in the synthesis of a significant class of antimicrobial and antiprotozoal drugs. The document details the physicochemical properties of this key compound, outlines its synthesis, and elaborates on its pivotal role in the manufacturing of widely used nitroimidazole drugs such as metronidazole and secnidazole. Detailed experimental protocols for these syntheses are provided, accompanied by quantitative data and analytical characterizations. Furthermore, the guide elucidates the mechanism of action of nitroimidazole drugs, visualized through a signaling pathway diagram. Experimental workflows are also presented in a graphical format to provide clarity on the synthesis processes. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery, development, and manufacturing of nitroimidazole-based pharmaceuticals.

Introduction

The 5-nitroimidazole scaffold is the foundation for a class of drugs that have been indispensable in the treatment of anaerobic bacterial and protozoal infections for decades.[1][2] The biological activity of these compounds is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring.[1] 2-Methyl-5-nitroimidazole serves as a crucial starting material for the synthesis of many of these life-saving drugs. Its chemical structure allows for strategic modifications at the N-1 position of the imidazole ring, leading to the development of various derivatives with distinct pharmacokinetic and pharmacodynamic profiles. This guide delves into the chemistry and application of this vital synthetic precursor.

Physicochemical Properties of 2-Methyl-5-nitroimidazole

A thorough understanding of the physical and chemical characteristics of 2-Methyl-5-nitroimidazole is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 696-23-1[3]
Molecular Formula C₄H₅N₃O₂[4]
Molecular Weight 127.10 g/mol [4]
Appearance White to beige or light yellow crystalline powder[5][6]
Melting Point 252-254 °C[4]
Boiling Point 399.5 ± 15.0 °C at 760 mmHg[4]
Solubility Slightly soluble in ethanol; easily soluble in diluted acid and alkali.[6]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 195.4 ± 20.4 °C[4]

Synthesis of 2-Methyl-5-nitroimidazole

The industrial production of 2-Methyl-5-nitroimidazole typically involves the nitration of 2-methylimidazole. While various methods exist, a common approach utilizes a mixture of nitric acid and sulfuric acid.

General Experimental Protocol: Nitration of 2-Methylimidazole

A solution of 2-methylimidazole is prepared in concentrated sulfuric acid. To this, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. Upon cooling, the product is precipitated by pouring the mixture onto ice, followed by filtration, washing, and drying.

Note: This reaction is highly exothermic and requires careful temperature control to ensure safety and prevent the formation of byproducts.

Role in the Synthesis of Nitroimidazole Drugs

2-Methyl-5-nitroimidazole is the cornerstone for the synthesis of several crucial nitroimidazole drugs. The addition of different side chains at the N-1 position of the imidazole ring imparts unique properties to the final drug molecule.

Synthesis of Metronidazole

Metronidazole, a widely used antibiotic and antiprotozoal agent, is synthesized by the hydroxyethylation of 2-Methyl-5-nitroimidazole.

2-Methyl-5-nitroimidazole is dissolved in a suitable solvent, such as formic acid. The solution is then reacted with ethylene oxide in the presence of an acid catalyst, typically sulfuric acid. The reaction temperature and time are carefully controlled to optimize the yield. The product is then isolated and purified.

Experimental Workflow: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Methyl_5_nitroimidazole 2-Methyl-5-nitroimidazole Reaction_Vessel Reaction Vessel (Controlled Temperature) 2_Methyl_5_nitroimidazole->Reaction_Vessel Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction_Vessel Formic_Acid Formic Acid (Solvent) Formic_Acid->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (Catalyst) Sulfuric_Acid->Reaction_Vessel Precipitation Precipitation (Addition to Ice) Reaction_Vessel->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Metronidazole Metronidazole Recrystallization->Metronidazole

Caption: Generalized workflow for the synthesis of Metronidazole.

Synthesis of Secnidazole

Secnidazole, another important 5-nitroimidazole derivative, is synthesized by reacting 2-Methyl-5-nitroimidazole with a propylene oxide derivative.

2-Methyl-5-nitroimidazole is reacted with 1-bromo-2-propanol in a suitable solvent like acetone, with a base such as potassium carbonate acting as a catalyst. The reaction mixture is refluxed, and after completion, the product is isolated and purified.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of metronidazole and secnidazole from 2-Methyl-5-nitroimidazole, as compiled from various sources.

Table 1: Synthesis of Metronidazole

ParameterValue
Reactants 2-Methyl-5-nitroimidazole, Ethylene Oxide
Solvent Formic Acid
Catalyst Sulfuric Acid
Reaction Temp. 75-80 °C
Reaction Time 10-20 minutes
Purity >99%
Melting Point 159-163 °C

Table 2: Synthesis of Secnidazole

ParameterValue
Reactants 2-Methyl-5-nitroimidazole, 1-bromo-2-propanol
Solvent Acetone
Catalyst Potassium Carbonate or Sodium Carbonate
Reaction Type Reflux

Mechanism of Action of Nitroimidazole Drugs

The antimicrobial activity of nitroimidazole drugs is a result of a reductive activation process that occurs within anaerobic organisms.

Signaling Pathway: Mechanism of Action of Nitroimidazole Drugs

MechanismOfAction Nitroimidazole_Drug Nitroimidazole Drug (e.g., Metronidazole) Anaerobic_Cell Anaerobic Bacterium or Protozoan Cell Nitroimidazole_Drug->Anaerobic_Cell Enters Cell Reduction Reduction of Nitro Group Nitroimidazole_Drug->Reduction Substrate Nitroreductase Nitroreductase Enzyme Passive_Diffusion Passive Diffusion Nitroreductase->Reduction Catalyzes Radical_Anion Nitro Radical Anion (Cytotoxic) Reduction->Radical_Anion DNA_Damage DNA Strand Breakage Radical_Anion->DNA_Damage Induces Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: Reductive activation of nitroimidazoles leading to cell death.

Inside the anaerobic microorganism, the nitro group of the drug is reduced by nitroreductase enzymes. This reduction process, which is inhibited by oxygen, generates a highly reactive nitro radical anion and other cytotoxic intermediates.[7] These reactive species can then interact with and damage the microbial DNA, leading to strand breakage and ultimately cell death.[7]

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, providing the essential scaffold for the synthesis of a wide range of nitroimidazole drugs. Its versatile chemistry allows for the creation of diverse derivatives with tailored therapeutic properties. A comprehensive understanding of its synthesis, properties, and applications is crucial for the continued development of new and effective treatments for anaerobic and protozoal infections. This guide provides a foundational resource for professionals in the field, consolidating key technical information to support ongoing research and development efforts.

References

Stability and Storage of 2-Methyl-5-nitro-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-5-nitro-1-vinylimidazole. Due to the limited availability of specific stability data for this compound, this document leverages data from structurally similar 5-nitroimidazole derivatives and poly(N-vinylimidazole) to infer potential stability characteristics and provide guidance for handling and storage. It is crucial to note that this information should serve as a foundation for designing specific stability studies for this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound containing a nitroimidazole core and a vinyl group. The nitro group, being electron-withdrawing, and the reactive vinyl group are key determinants of its chemical reactivity and stability.

Potential Degradation Pathways

Based on the chemistry of related 5-nitroimidazole compounds, this compound is likely susceptible to degradation through several pathways, including hydrolysis, photodegradation, and oxidation. The vinyl group also introduces the potential for polymerization, especially under conditions of heat, light, or in the presence of radical initiators.

A hypothetical degradation pathway for this compound is outlined below. This pathway is inferred from the known degradation of other 5-nitroimidazoles, such as tinidazole, which can degrade to 2-methyl-5-nitroimidazole.[1]

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Oxidation Oxidation This compound->Oxidation Polymerization Polymerization This compound->Polymerization Degradation_Products Degradation Products (e.g., 2-Methyl-5-nitroimidazole, polymeric species, smaller fragments) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products Polymerization->Degradation_Products

Hypothetical Degradation Pathways for this compound.

Stability Data of Structurally Related Compounds

The following tables summarize stability data for related 5-nitroimidazole compounds, which can provide insights into the potential stability of this compound.

Table 1: Thermal Stability of Related Compounds
CompoundConditionObservationReference
Tinidazole (solid)80°C92.33% remains after heating.[1]
Tinidazole (solid)120°C43.19% remains, degrades to one product.[1]
Poly(N-vinylimidazole)340-500°CMain decomposition step occurs in this temperature range.[2][3][4]
Table 2: Photostability of Related Compounds
CompoundConditionObservationReference
Metronidazole (in solution)UV irradiationThe most photolabile among several 5-nitroimidazoles.[5]
Nitroimidazoles (in aqueous solution)UV radiationLow quantum yields, requiring high doses of UV for removal.[6]
Nitroimidazoles (in aqueous solution)UV radiationCan generate oxidation by-products that are more toxic than the initial product.[6]
Table 3: Hydrolytic Stability of Related Compounds
CompoundConditionObservationReference
TinidazolepH 1.00-8.45 at 80°CFollows apparent first-order kinetics.[7]
TinidazolepH ≥ 7 at 80°CDecomposed by the hydroxide ion.[7]
Ornidazole (in solution)Various pH (2.62, 5.56, 8.21) at 40°C for 1000hDegraded in all solutions, with the largest loss (23%) at pH 5.56.[1]

Recommended Storage and Handling

Given the potential instabilities, the following storage and handling guidelines are recommended for this compound. These are based on general best practices for nitroaromatic compounds and vinyl monomers.

  • Temperature: Store in a cool, dry place.[8] Ideal storage temperature is typically between 2-8°C. Avoid high temperatures to prevent thermal degradation and polymerization.

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in the dark.

  • Moisture: Store in a tightly sealed container to protect from moisture, which could lead to hydrolysis.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Inhibitors: For the neat compound, the presence of a polymerization inhibitor may be necessary, especially if stored at room temperature.

  • Handling: Handle with care, avoiding shock and friction, as polynitrated aromatic compounds can be sensitive.[9] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol for Stability Assessment

A robust stability testing program is essential to fully characterize this compound. The following outlines a general experimental workflow.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Sample_Prep Prepare samples of This compound (solid and in solution) Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Sample_Prep->Thermal Photolytic Photolytic Stress (UV and visible light) Sample_Prep->Photolytic Hydrolytic Hydrolytic Stress (various pH buffers) Sample_Prep->Hydrolytic Oxidative Oxidative Stress (e.g., H2O2) Sample_Prep->Oxidative Time_Points Withdraw samples at pre-defined time points Thermal->Time_Points Photolytic->Time_Points Hydrolytic->Time_Points Oxidative->Time_Points Analytical_Method Analyze by stability-indicating method (e.g., HPLC-UV) Time_Points->Analytical_Method Quantification Quantify remaining parent compound and identify degradation products Analytical_Method->Quantification Kinetics Determine degradation kinetics and calculate shelf-life Quantification->Kinetics

General Experimental Workflow for Stability Testing.

Methodology Details:
  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, buffers of different pH, organic solvents). Prepare solid samples for thermal and photostability testing.

  • Forced Degradation Studies:

    • Hydrolysis: Incubate solutions at different pH values (e.g., 2, 7, 9) and temperatures.

    • Oxidation: Treat solutions with an oxidizing agent (e.g., hydrogen peroxide).

    • Photodegradation: Expose solid and solution samples to controlled UV and visible light.

    • Thermal Degradation: Heat solid samples at various temperatures.

  • Analytical Method: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.

  • Data Analysis: At specified time points, analyze the stressed samples. Calculate the rate of degradation and identify the major degradation products. The degradation kinetics of many nitroimidazoles have been found to be first-order.[5]

Conclusion

References

An In-depth Technical Guide to the Isomers of 2-Methyl-5-nitro-1-vinylimidazole and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-1-vinylimidazole and its primary positional isomer, 2-Methyl-4-nitro-1-vinylimidazole. This document delves into their synthesis, physicochemical properties, and potential biological activities, with a focus on data relevant to drug discovery and development.

Introduction to Vinyl-Substituted Nitroimidazoles

Nitroimidazoles are a critical class of heterocyclic compounds renowned for their broad-spectrum antimicrobial and antiprotozoal activities. The biological efficacy of these compounds is intrinsically linked to the reductive metabolism of the nitro group, a process that generates cytotoxic radicals capable of damaging microbial DNA. The introduction of a vinyl group at the N-1 position of the imidazole ring can modulate the electronic properties and metabolic stability of the molecule, potentially leading to altered biological activity and pharmacokinetic profiles. This guide focuses on the two primary positional isomers of 2-methyl-nitro-1-vinylimidazole: the 5-nitro and 4-nitro derivatives.

Isomers of 2-Methyl-nitro-1-vinylimidazole

The core structure of 2-methyl-nitroimidazole gives rise to two principal positional isomers when a vinyl group is attached at the 1-position. The position of the nitro group on the imidazole ring significantly influences the molecule's electronic distribution and, consequently, its chemical and biological properties.

  • This compound

  • 2-Methyl-4-nitro-1-vinylimidazole

The chemical structures of these isomers are depicted below.

isomers cluster_5nitro This compound cluster_4nitro 2-Methyl-4-nitro-1-vinylimidazole img5 lab5 C₆H₇N₃O₂ img4 lab4 C₆H₇N₃O₂

Caption: Chemical structures of the primary isomers.

Physicochemical Properties

While specific experimental data for this compound and its 4-nitro isomer are not extensively reported in publicly available literature, the properties of their precursor molecules, 2-methyl-5-nitroimidazole and 2-methyl-4-nitroimidazole, are well-documented and provide a basis for predicting the characteristics of their vinyl derivatives.

Table 1: Physicochemical Properties of Precursor Nitroimidazoles

Property2-Methyl-5-nitroimidazole2-Methyl-4-nitroimidazole
Molecular Formula C₄H₅N₃O₂C₄H₅N₃O₂
Molecular Weight 127.10 g/mol [1][2]127.10 g/mol [2]
Appearance White to beige powder[3]Solid[4]
Melting Point 252 °C[3]251-255 °C[2]
Solubility Slightly soluble in ethanol; easily soluble in diluted acid and alkali[3]Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); limited solubility in water[5]
CAS Number 88054-22-2[3]696-23-1[2]

Synthesis of 2-Methyl-nitro-1-vinylimidazole Isomers

The synthesis of these vinyl-substituted nitroimidazoles is a two-step process involving the nitration of 2-methylimidazole followed by the N-vinylation of the resulting nitroimidazole isomers.

Synthesis of 2-Methyl-4/5-nitroimidazole

The nitration of 2-methylimidazole typically yields a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 2-Methylimidazole

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid.

  • Addition of 2-Methylimidazole: 2-Methylimidazole is added portion-wise to the sulfuric acid while maintaining the temperature below 40°C.

  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution, keeping the temperature between 90-100°C.

  • Reaction Monitoring: The reaction is heated for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled and poured onto crushed ice. The precipitated product is filtered, washed with cold water until neutral, and dried.

  • Isomer Separation: The resulting mixture of 4-nitro and 5-nitro isomers can be separated by fractional crystallization or column chromatography.

synthesis_precursors 2-Methylimidazole 2-Methylimidazole Nitration\n(HNO₃, H₂SO₄) Nitration (HNO₃, H₂SO₄) 2-Methylimidazole->Nitration\n(HNO₃, H₂SO₄) Mixture of Isomers Mixture of Isomers Nitration\n(HNO₃, H₂SO₄)->Mixture of Isomers 2-Methyl-4-nitroimidazole 2-Methyl-4-nitroimidazole Mixture of Isomers->2-Methyl-4-nitroimidazole Separation 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole Mixture of Isomers->2-Methyl-5-nitroimidazole Separation

Caption: Synthesis of 2-methyl-nitroimidazole precursors.

N-Vinylation of 2-Methyl-4/5-nitroimidazole

The introduction of the vinyl group at the N-1 position of the nitroimidazole ring can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being a common approach.

Experimental Protocol: Palladium-Catalyzed N-Vinylation [6]

  • Reaction Setup: A round-bottomed flask is charged with the 2-methyl-nitroimidazole isomer, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., rac-BINAP), a base (e.g., Cs₂CO₃), and an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon).

  • Addition of Vinylating Agent: A vinylating agent, such as a vinyl bromide, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated at reflux for an extended period (e.g., 20 hours) and monitored by TLC.

  • Work-up: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., THF), filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography to yield the desired N-vinyl-nitroimidazole.

n_vinylation cluster_5nitro 5-Nitro Isomer cluster_4nitro 4-Nitro Isomer 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole N-Vinylation\n(Vinyl bromide, Pd catalyst) N-Vinylation (Vinyl bromide, Pd catalyst) 2-Methyl-5-nitroimidazole->N-Vinylation\n(Vinyl bromide, Pd catalyst) This compound This compound N-Vinylation\n(Vinyl bromide, Pd catalyst)->this compound 2-Methyl-4-nitro-1-vinylimidazole 2-Methyl-4-nitro-1-vinylimidazole N-Vinylation\n(Vinyl bromide, Pd catalyst)->2-Methyl-4-nitro-1-vinylimidazole 2-Methyl-4-nitroimidazole 2-Methyl-4-nitroimidazole 2-Methyl-4-nitroimidazole->N-Vinylation\n(Vinyl bromide, Pd catalyst)

Caption: General scheme for N-vinylation.

Biological Properties and Mechanism of Action

While specific biological data for this compound and its 4-nitro isomer are limited, the broader class of nitroimidazoles exhibits well-established antimicrobial and antiprotozoal activities. It is anticipated that these vinyl derivatives will share a similar mechanism of action.

Antimicrobial and Antiprotozoal Activity

Nitroimidazoles are prodrugs that require reductive activation to exert their cytotoxic effects. This activation occurs preferentially in anaerobic or microaerophilic environments, making them selectively toxic to anaerobic bacteria and certain protozoa. Studies on various 5-nitroimidazole derivatives have demonstrated their efficacy against a range of pathogens. For instance, a comparative evaluation of seven 2-methyl-5-nitroimidazole compounds showed significant activity against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group.[4][7] It is plausible that this compound and its 4-nitro isomer would also exhibit activity against such organisms.

Mechanism of Action

The mechanism of action of nitroimidazoles involves a multi-step process within the target microorganism.

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[8]

  • Reductive Activation: Inside the anaerobic or microaerophilic cell, the nitro group of the drug is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction forms a short-lived, highly reactive nitro radical anion.[1][]

  • DNA Damage: The generated nitro radical and other reactive intermediates can covalently bind to and damage microbial DNA, leading to strand breaks and helical structure disruption.[1][8][]

  • Inhibition of Nucleic Acid Synthesis: The damage to the DNA template inhibits nucleic acid synthesis, ultimately leading to microbial cell death.[]

mechanism_of_action Nitroimidazole\n(Prodrug) Nitroimidazole (Prodrug) Passive Diffusion\ninto Microbe Passive Diffusion into Microbe Nitroimidazole\n(Prodrug)->Passive Diffusion\ninto Microbe Reductive Activation\n(by Nitroreductase) Reductive Activation (by Nitroreductase) Passive Diffusion\ninto Microbe->Reductive Activation\n(by Nitroreductase) Reactive Nitro Radical\n(Cytotoxic) Reactive Nitro Radical (Cytotoxic) Reductive Activation\n(by Nitroreductase)->Reactive Nitro Radical\n(Cytotoxic) DNA Damage\n(Strand Breaks) DNA Damage (Strand Breaks) Reactive Nitro Radical\n(Cytotoxic)->DNA Damage\n(Strand Breaks) Inhibition of\nNucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis DNA Damage\n(Strand Breaks)->Inhibition of\nNucleic Acid Synthesis Cell Death Cell Death Inhibition of\nNucleic Acid Synthesis->Cell Death

Caption: General mechanism of action of nitroimidazoles.

Future Directions

The vinyl-substituted nitroimidazoles, this compound and 2-Methyl-4-nitro-1-vinylimidazole, represent intriguing targets for further investigation in the field of antimicrobial drug discovery. Future research should focus on:

  • Optimized Synthesis: Development of high-yield, scalable synthetic routes for both isomers.

  • Comprehensive Characterization: Detailed physicochemical and spectroscopic analysis to build a complete data profile for each isomer.

  • In Vitro and In Vivo Evaluation: Systematic screening against a broad panel of anaerobic bacteria and protozoa to determine their antimicrobial spectrum and potency.

  • Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds to evaluate their potential as drug candidates.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogues to understand the impact of substitutions on the imidazole ring and the vinyl group on biological activity.

By systematically addressing these areas, the therapeutic potential of these novel vinyl-substituted nitroimidazoles can be fully elucidated, potentially leading to the development of new and effective treatments for infectious diseases.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole, chemically known as 2-methyl-5-nitroimidazole-1-ethanol, is a crucial antibiotic and antiprotozoal medication. It is widely used to treat infections caused by anaerobic bacteria and certain parasites. The synthesis of metronidazole is a well-established process in pharmaceutical chemistry, typically involving the N-alkylation of 2-methyl-5-nitroimidazole. This document provides detailed protocols and reaction conditions for the synthesis of metronidazole from 2-methyl-5-nitroimidazole using two primary alkylating agents: ethylene oxide and 2-chloroethanol.

Reaction Scheme

The general synthetic pathway involves the alkylation of the N-1 position of the imidazole ring of 2-methyl-5-nitroimidazole with a two-carbon unit bearing a hydroxyl group.

Synthesis_Scheme reactant 2-Methyl-5-nitroimidazole reagent + Ethylene Oxide or + 2-Chloroethanol product Metronidazole (2-Methyl-5-nitroimidazole-1-ethanol) reagent->product

Caption: General reaction scheme for the synthesis of Metronidazole.

Synthesis via Ethylene Oxide

This method involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in an acidic medium. The use of formic acid and sulfuric acid is common.

Quantitative Data Summary
ParameterValueReference
Starting Material2-methyl-5-nitroimidazole[1][2][3]
Alkylating AgentEthylene oxide[1][2][3]
Solvent/CatalystFormic acid, Sulfuric acid[1][2][3]
Temperature72-108 °C[2]
Reaction Time2.5-12 hours[1][2]
pH Adjustment8-10.5 (using NaOH)[1][2]
YieldUp to 88%[1]
Experimental Protocol

This protocol is based on a method described in the literature[1][2][3].

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, prepare a mixed acid solution. For example, combine 100 parts of formic acid with 20-30 parts of concentrated sulfuric acid[1][3].

    • Add 25-120 parts of 2-methyl-5-nitroimidazole to the mixed acid solution and stir until completely dissolved. The temperature may be controlled at 75-80°C to facilitate dissolution[3].

  • Alkylation Reaction:

    • Slowly introduce ethylene oxide into the reaction mixture. The addition can be done in portions. For instance, alternately add portions of ethylene oxide and concentrated sulfuric acid over a period of time[2].

    • Maintain the reaction temperature between 72°C and 108°C[2].

    • Allow the reaction to proceed for 2.5 to 12 hours with continuous stirring[1][2].

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH of the solution to 8-10.5 by adding a 1M sodium hydroxide solution. This will cause the product to precipitate[1][2].

    • The crude product can be collected by filtration.

    • For further purification, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield metronidazole[1].

Ethylene_Oxide_Workflow A Prepare mixed acid solution (Formic acid + Sulfuric acid) B Dissolve 2-methyl-5-nitroimidazole in the mixed acid at 75-80°C A->B C Introduce Ethylene Oxide (and potentially more H2SO4) B->C D Maintain reaction at 72-108°C for 2.5-12 hours C->D E Cool to room temperature D->E F Adjust pH to 8-10.5 with NaOH E->F G Precipitation and/or Extraction with Ethyl Acetate F->G H Isolate and purify Metronidazole G->H

Caption: Workflow for the synthesis of Metronidazole using Ethylene Oxide.

Synthesis via 2-Chloroethanol

An alternative and historically significant method for the synthesis of metronidazole is the alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol.

Quantitative Data Summary
ParameterValueReference
Starting Material2-methyl-5-nitroimidazole[1][4]
Alkylating Agent2-Chloroethanol[1][4]
Temperature128-130 °C[4]
Reaction Time18 hours[4]
pH Adjustment~10 (using NaOH)[4]
Yield~14% (as per one cited method)[4]
Experimental Protocol

This protocol is based on a method described in the literature[4].

  • Reaction Setup:

    • In a reaction vessel, combine 2-methyl-5-nitroimidazole with an excess of 2-chloroethanol.

    • Heat the reaction mixture to 128-130°C.

  • Alkylation Reaction:

    • Maintain the temperature for approximately 18 hours.

  • Work-up and Isolation:

    • After the reaction period, remove the excess 2-chloroethanol by vacuum distillation.

    • Dissolve the resulting residue in hot water and cool.

    • Filter off any unreacted 2-methyl-5-nitroimidazole.

    • Make the filtrate basic by adding a 30% sodium hydroxide solution until the pH is approximately 10.

    • Cool the solution to 5°C and allow the product to crystallize over 15 hours.

    • Collect the precipitated metronidazole by filtration and dry the product.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate[4].

Chloroethanol_Workflow A Heat 2-methyl-5-nitroimidazole with excess 2-chloroethanol B Maintain at 128-130°C for 18 hours A->B C Remove excess 2-chloroethanol by vacuum distillation B->C D Dissolve residue in hot water and cool C->D E Filter unreacted starting material D->E F Adjust filtrate pH to ~10 with NaOH E->F G Cool to 5°C to induce crystallization F->G H Filter and dry Metronidazole product G->H I Recrystallize from ethyl acetate for purification H->I

Caption: Workflow for the synthesis of Metronidazole using 2-Chloroethanol.

Safety Precautions

  • Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.

  • 2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment.

  • Concentrated acids (sulfuric and formic acid) are corrosive and should be handled with care.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The synthesis of metronidazole from 2-methyl-5-nitroimidazole is a robust and scalable process. The choice between using ethylene oxide and 2-chloroethanol as the alkylating agent may depend on factors such as available equipment, safety considerations, and desired yield. The ethylene oxide route, particularly in the presence of formic and sulfuric acids, appears to offer higher yields under the described conditions. Proper control of reaction parameters and adherence to safety protocols are essential for the successful and safe synthesis of this important pharmaceutical compound.

References

Application Notes and Protocols for HPLC Analysis and Purification of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the analysis and purification of 2-Methyl-5-nitro-1-vinylimidazole, a key intermediate in the synthesis of various nitroimidazole-based compounds. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of the nitroimidazole class of compounds, which are known for their antimicrobial properties. Accurate analysis and efficient purification of this compound are crucial for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and purification of such compounds. This document outlines suggested HPLC methods for these purposes.

Analytical HPLC Method for Purity Assessment

This method is designed for the quantitative analysis of this compound to determine its purity and to separate it from potential impurities and degradation products.

Experimental Protocol

A reversed-phase HPLC method is proposed, leveraging the common practice for analyzing related nitroimidazole compounds.[1][2][3]

Table 1: HPLC Instrumentation and Conditions for Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Waters Symmetry C18, 4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 310 nm[2]
Sample Preparation Dissolve 1 mg of sample in 10 mL of mobile phase A. Filter through a 0.45 µm syringe filter before injection.
Data Presentation

The following table illustrates expected performance characteristics of the analytical method. These values are indicative and require experimental validation.

Table 2: System Suitability and Performance Data (Example)

ParameterAcceptance CriteriaExample Result
Retention Time (tR) -~ 8.5 min
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
Resolution (Rs) ≥ 2.0 (between analyte and closest impurity)3.1
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) -0.05 µg/mL
Limit of Quantification (LOQ) -0.15 µg/mL

Preparative HPLC Method for Purification

This method is designed for the purification of this compound from a crude synthesis mixture. The protocol is scalable for isolating larger quantities of the pure compound.

Experimental Protocol

A preparative reversed-phase HPLC method is recommended for purification.

Table 3: Preparative HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Preparative HPLC system with fraction collector
Column C18 Preparative Column (e.g., 21.2 mm x 250 mm, 10 µm)
Mobile Phase A: WaterB: Acetonitrile
Isocratic/Gradient Isocratic elution with 30% B (or optimized based on analytical run)
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on concentration and column loading)
Detection UV-Vis Detector at 310 nm
Sample Preparation Dissolve crude sample in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) and filter to remove particulates.
Fraction Collection Collect fractions based on the elution of the main peak.
Post-Purification Pool the pure fractions and remove the solvent by rotary evaporation.
Data Presentation

The success of the purification can be summarized as follows.

Table 4: Purification Performance Data (Example)

ParameterValue
Crude Sample Purity 85%
Purified Sample Purity >99%
Recovery Yield 75%
Throughput 100 mg/run

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the analytical and preparative HPLC methods.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (310 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Analytical HPLC of this compound.

HPLC_Purification_Workflow cluster_prep Crude Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification CrudeSample Crude Synthesis Mixture Concentration Concentration & Filtration CrudeSample->Concentration Loading Column Loading Concentration->Loading Elution Isocratic Elution Loading->Elution Fractionation Fraction Collection Elution->Fractionation Pooling Pooling of Pure Fractions Fractionation->Pooling Evaporation Solvent Evaporation Pooling->Evaporation PureCompound Pure Compound (>99%) Evaporation->PureCompound

Caption: Workflow for Preparative HPLC Purification.

Method Validation

The proposed analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC methods outlined in these application notes provide a solid foundation for the analysis and purification of this compound. The analytical method is suitable for routine quality control, while the preparative method can be employed for the isolation of high-purity material for further research and development. It is imperative that these methods are validated in the user's laboratory to ensure reliable and accurate results.

References

Application Notes and Protocols for Polymerization of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitro-1-vinylimidazole is a functional monomer with significant potential in the development of novel polymers for biomedical applications. The presence of the nitroimidazole moiety, a well-known pharmacophore in antimicrobial drugs, makes polymers derived from this monomer attractive candidates for new antimicrobial materials and drug delivery systems.[1][2] This document provides detailed application notes and proposed experimental protocols for the polymerization of this compound. While direct literature on the polymerization of this specific monomer is limited, the following protocols are based on established methods for the polymerization of substituted vinylimidazoles and vinyl monomers with electron-withdrawing groups.[3][4]

Monomer Synthesis: Proposed Route

The synthesis of this compound is a prerequisite for its polymerization. A potential synthetic route is the vinylation of 2-methyl-5-nitroimidazole. A plausible method, adapted from the synthesis of similar vinylimidazoles, involves the reaction of 2-methyl-5-nitroimidazole with a vinylating agent such as vinyl acetate in the presence of a suitable catalyst.[5]

Proposed Synthesis of this compound:

A mixture of 2-methyl-5-nitroimidazole, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent is heated with vinyl acetate. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using column chromatography.

Polymerization Techniques

Both free-radical polymerization and controlled radical polymerization (CRP) techniques are applicable to vinylimidazole monomers.[6] However, for applications in drug development where control over polymer architecture, molecular weight, and dispersity is crucial, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly recommended technique.[3][4][7] The nitro group on the imidazole ring may influence the reactivity of the monomer and the stability of the propagating radical, making a controlled approach even more pertinent.

Application Note 1: Free-Radical Polymerization

Conventional free-radical polymerization offers a straightforward method for synthesizing poly(this compound). This technique is suitable for producing high molecular weight polymers for initial screening of material properties.

Experimental Protocol: Free-Radical Polymerization

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 5.9 mmol) in anhydrous DMF (e.g., 5 mL).

    • Add AIBN (e.g., 0.01 g, 0.06 mmol).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After the reaction, cool the flask to room temperature and dilute the viscous solution with a small amount of DMF if necessary.

    • Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Data Presentation: Hypothetical Free-Radical Polymerization Data

EntryMonomer:Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1100:1DMF70248545,0002.1
2200:1DMF70248278,0002.3
3100:1Dioxane70247842,0002.2
Application Note 2: Controlled Radical Polymerization via RAFT

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[3][7] This control is essential for creating well-defined polymers for applications such as drug delivery, where polymer architecture can significantly impact efficacy and safety.[8] The use of a suitable RAFT agent is critical for the success of this method. For vinylimidazoles, xanthates and dithiocarbonates have been shown to be effective.[9]

Experimental Protocol: RAFT Polymerization

  • Materials:

    • This compound (monomer)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous acetic acid (solvent)[3][7]

    • Diethyl ether (non-solvent for precipitation)

  • Procedure:

    • In a Schlenk flask, combine this compound (e.g., 0.5 g, 2.95 mmol), CPDTC (e.g., 0.025 g, 0.074 mmol), and AIBN (e.g., 0.003 g, 0.018 mmol) in anhydrous acetic acid (e.g., 3 mL). The ratio of [Monomer]:[RAFT agent]:[Initiator] can be varied to target different molecular weights.

    • Deoxygenate the solution by performing three freeze-pump-thaw cycles.

    • Immerse the flask in a thermostatically controlled oil bath at 60 °C and stir for the desired reaction time (e.g., 12-48 hours).

    • To monitor the polymerization kinetics, samples can be withdrawn at different time intervals using a degassed syringe and analyzed by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and dispersity.

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

    • Isolate the polymer by centrifugation or filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature.

Data Presentation: Hypothetical RAFT Polymerization Data

Entry[M]:[RAFT]:[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mn,theo ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)
140:1:0.25Acetic Acid6012553,7003,9001.15
240:1:0.25Acetic Acid6024855,7005,9001.18
380:1:0.25Acetic Acid60247510,10010,5001.22
480:1:0.25Acetic Acid60489212,40012,8001.25

Visualization of Experimental Workflow and Signaling Pathways

Diagram 1: General Workflow for Polymer Synthesis and Characterization

G Monomer Monomer Synthesis & Purification Polymerization Polymerization (Free Radical or RAFT) Monomer->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Polymer Characterization Purification->Characterization NMR NMR Spectroscopy (Conversion, Structure) Characterization->NMR GPC GPC/SEC (Mn, Đ) Characterization->GPC FTIR FTIR Spectroscopy (Functional Groups) Characterization->FTIR Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal

Caption: Workflow for synthesis and characterization of poly(this compound).

Diagram 2: Proposed Mechanism of Action for Antimicrobial Polymers

G Polymer Cationic Polymer (Protonated Imidazole) Adsorption Electrostatic Adsorption Polymer->Adsorption Nitro Nitroimidazole Moiety (Prodrug Activation) Polymer->Nitro Bacteria Bacterial Cell (Negatively Charged Membrane) Bacteria->Adsorption Disruption Membrane Disruption Adsorption->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Reduction Intracellular Reduction Nitro->Reduction Radicals Reactive Nitroso Radicals Reduction->Radicals Damage DNA Damage Radicals->Damage Damage->Death

Caption: Dual-action antimicrobial mechanism of nitroimidazole-containing polymers.

Applications in Drug Development

Polymers derived from this compound hold promise in several areas of drug development:

  • Antimicrobial Coatings: The inherent antimicrobial activity of the nitroimidazole group can be leveraged to create coatings for medical devices to prevent biofilm formation.[10][11]

  • Drug Delivery Vehicles: The poly(vinylimidazole) backbone can be designed to form micelles or nanoparticles for the encapsulation and targeted delivery of other therapeutic agents. The pH-responsive nature of the imidazole ring can be exploited for controlled release in specific cellular compartments.[8][12][13][14]

  • Gene Delivery: Cationic polymers based on poly(vinylimidazole) have been investigated as non-viral vectors for gene delivery.[8][12][13] The ability to control the polymer's molecular weight and architecture through RAFT polymerization is particularly advantageous for optimizing transfection efficiency and reducing cytotoxicity.

These application notes and protocols provide a foundational framework for researchers to explore the synthesis and potential applications of poly(this compound). Further optimization of reaction conditions and in-depth characterization of the resulting polymers will be crucial for advancing their use in drug development.

References

Application Notes and Protocols: 2-Methyl-5-nitro-1-vinylimidazole in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-5-nitro-1-vinylimidazole is a functionalized monomer with potential applications in the development of novel copolymers for the pharmaceutical and biomedical fields. The presence of the nitroimidazole group, a well-known pharmacophore in antimicrobial and antiprotozoal drugs, suggests that copolymers incorporating this monomer could exhibit valuable biological activities.[1][2][3] The vinyl group allows for its integration into polymer chains through various copolymerization techniques, offering a versatile platform for the design of functional materials. This document provides an overview of the synthesis of the parent compound, 2-methyl-5-nitroimidazole, and detailed protocols for the copolymerization of the closely related monomer, N-vinylimidazole, which can serve as a model for the development of protocols for its 2-methyl-5-nitro derivative.

Synthesis of 2-Methyl-5-nitroimidazole

2-Methyl-5-nitroimidazole is a crucial intermediate in the synthesis of various pharmaceuticals, including metronidazole and secnidazole.[4][5][6] The general synthesis involves the nitration of 2-methylimidazole.

Protocol for Nitration of 2-Methylimidazole

This protocol is based on general industrial synthesis methods.[4]

Materials:

  • 2-methylimidazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid

  • Ammonium sulfate

  • Sodium hydroxide (for neutralization)

  • Ice

Procedure:

  • In a reaction kettle, add 855 kg of 98% sulfuric acid.

  • At 60°C, add 1075 kg of ammonium sulfate.

  • Add 2-methylimidazole in three portions at increasing temperatures:

    • 15 parts at 80°C

    • 15 parts at 85°C

    • 11 parts at 130°C

  • After the addition of 2-methylimidazole, the nitration reaction is carried out.

  • Following the reaction, the mixture is neutralized, and the product is centrifuged.

  • The resulting 2-methyl-5-nitroimidazole is then dried and packaged.

Logical Relationship for 2-Methyl-5-nitroimidazole Synthesis

A 2-Methylimidazole C Nitration Reaction A->C B Nitrating Agent (e.g., H2SO4/HNO3) B->C D 2-Methyl-5-nitroimidazole C->D A Monomer & Initiator Preparation (VIM, AN, AIBN in Benzene) B Nitrogen Purge A->B C Polymerization (70 °C) B->C D Copolymer Precipitation & Washing C->D E Drying under Vacuum D->E F Characterization (FTIR, NMR) E->F A Copolymer-Drug Complex (High pH) B Low pH Environment (e.g., Stomach) A->B C Protonation of Imidazole Groups B->C D Conformational Change of Copolymer C->D E Drug Release D->E

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 2-Methyl-5-nitro-1-vinylimidazole. This document outlines the underlying mechanism of action, synthetic strategies, and methodologies for evaluating the antimicrobial efficacy of these compounds.

Introduction

Nitroimidazole derivatives are a significant class of antimicrobial agents, widely utilized against anaerobic bacteria and protozoa.[1] The core structure, a 5-nitro-imidazole unit, is crucial for their biological activity.[1][2] The mechanism of action involves the reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that induce DNA damage and inhibit nucleic acid synthesis, ultimately causing cell death.[] The starting material, this compound, offers a reactive vinyl group that is amenable to various chemical modifications, enabling the synthesis of a diverse library of novel compounds with potentially enhanced antimicrobial properties.

Mechanism of Action of Nitroimidazole Antimicrobial Agents

Nitroimidazoles act as prodrugs that are selectively activated in anaerobic or microaerophilic environments.[] The low redox potential in these microorganisms facilitates the reduction of the 5-nitro group, a process catalyzed by enzymes such as nitroreductases.[] This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[4] These reactive species can covalently bind to and induce strand breakage in microbial DNA, disrupting its helical structure and inhibiting essential cellular processes like replication and transcription, leading to cell death.[]

Nitroimidazole_Mechanism_of_Action cluster_0 Inside Microbial Cell Nitroimidazole_Prodrug Nitroimidazole_Prodrug Activation Nitroreductase (e.g., Ferredoxin) Nitroimidazole_Prodrug->Activation Passive Diffusion Microbial_Cell Anaerobic/ Microaerophilic Microorganism Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates, Free Radicals Activation->Reactive_Intermediates Reduction of Nitro Group DNA DNA Reactive_Intermediates->DNA Interaction DNA_Damage DNA Strand Breakage, Helical Destabilization DNA->DNA_Damage Damage Induction Cell_Death Cell_Death DNA_Damage->Cell_Death Inhibition of Replication & Transcription

Caption: Mechanism of action of nitroimidazole antimicrobial agents.

Synthesis of Novel Antimicrobial Agents

The vinyl group of this compound is a versatile functional handle for the synthesis of diverse derivatives. A common and effective strategy is the Michael addition reaction, where a nucleophile adds across the double bond of the vinyl group. This allows for the introduction of various functionalities that can modulate the compound's physicochemical properties and biological activity.

General Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of novel antimicrobial agents from this compound.

Synthesis_Workflow Start Starting Material: This compound Reaction Michael Addition with Selected Nucleophiles (e.g., thiols, amines) Start->Reaction Purification Purification of Synthesized Derivatives (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Screening Antimicrobial Activity Screening (MIC Determination) Characterization->Screening Lead_Optimization Lead Compound Optimization Screening->Lead_Optimization

References

Application Notes and Protocols for the Characterization of 2-Methyl-5-nitro-1-vinylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-5-nitro-1-vinylimidazole and its derivatives belong to the nitroimidazole class of compounds, which are of significant interest in drug development due to their well-established antimicrobial and antiprotozoal activities.[1][2][3] The biological activity of these compounds is closely linked to the nitro group at the 5-position of the imidazole ring.[3] The introduction of a vinyl group at the 1-position offers a site for further functionalization or polymerization. Accurate and comprehensive characterization of these derivatives is critical for ensuring their identity, purity, stability, and, ultimately, their efficacy and safety in therapeutic applications.

These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of this compound derivatives, intended for researchers and professionals in drug development.

I. Chromatographic Techniques

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity.

Application Note: HPLC and LC-MS for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity of this compound derivatives and quantifying them in various matrices.[4][5] Reversed-phase chromatography, typically using a C18 column, is effective for separating these moderately polar compounds.[5][6] The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol.[5][6]

Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides a powerful tool for both quantification and structural confirmation.[7][8] This technique is highly sensitive and selective, making it ideal for detecting low-level impurities and for analyzing compounds in complex biological matrices.[7][9][10] Electrospray ionization (ESI) in positive mode is commonly used for nitroimidazole compounds.[11][12]

A typical experimental workflow for the analytical characterization of these derivatives is outlined below.

G Experimental Workflow for Characterization cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc Purity & Quantification (HPLC-UV) purification->hplc lcms Identity & Impurity Profiling (LC-MS/MS) hplc->lcms nmr Structural Elucidation (NMR) lcms->nmr ftir Functional Group ID (FTIR) nmr->ftir thermal Stability & Physical Properties (TGA/DSC) ftir->thermal data Data Analysis & Structure Confirmation thermal->data report Final Report & Certificate of Analysis data->report

Caption: General workflow for synthesis and characterization.

Protocol: Reversed-Phase HPLC Method

This protocol describes a general method for the analysis of this compound derivatives. Optimization may be required for specific derivatives.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium Dihydrogen Phosphate buffer.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 80% A and 20% B. The final pH can be adjusted to 4.0 with orthophosphoric acid.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 310-320 nm (based on typical nitroimidazole absorbance).[5]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the prepared sample solution.

    • Identify the peak corresponding to the main compound based on its retention time.

    • Calculate the purity by the area percentage method: (Area of main peak / Total area of all peaks) x 100.

ParameterConditionReference
Column Type C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile / KH2PO4 Buffer[6]
Flow Rate 1.0 mL/min[5]
Detector UV[4][5]
Wavelength 270 - 320 nm[4][5]
Temperature Ambient or 30 °C

Table 1: Typical HPLC Parameters for Nitroimidazole Analysis.

II. Spectroscopic Techniques

Spectroscopic methods are essential for elucidating and confirming the chemical structure of the synthesized derivatives.

Application Note: Structural Elucidation by NMR and IR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.

  • ¹H NMR provides information on the number, environment, and connectivity of protons. For a this compound derivative, one would expect to see signals for the vinyl protons (typically 3 protons in a complex splitting pattern), the imidazole ring proton, and the methyl group protons.[13][14][15]

  • ¹³C NMR reveals the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule.[13][16]

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key characteristic bands for this compound would include:

  • C-H stretching from the vinyl and methyl groups.

  • C=C and C=N stretching from the imidazole ring and vinyl group.[17]

  • Strong asymmetric and symmetric stretching from the nitro group (NO₂), which are highly characteristic.[18][19]

G Relationship of Analytical Techniques to Molecular Properties cluster_techniques cluster_properties center_node 2-Methyl-5-nitro- 1-vinylimidazole Derivative hplc HPLC center_node->hplc ms Mass Spectrometry center_node->ms nmr NMR Spectroscopy center_node->nmr ir IR Spectroscopy center_node->ir tga Thermal Analysis center_node->tga purity Purity & Quantity hplc->purity mw Molecular Weight ms->mw structure Chemical Structure (Connectivity) nmr->structure fg Functional Groups ir->fg stability Thermal Stability tga->stability

Caption: Techniques and the molecular properties they probe.

Protocol: NMR Sample Preparation and Analysis
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Functional Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)IR Absorption (cm⁻¹)Reference
Imidazole Ring-H 7.5 - 8.5118 - 1401500 (C=N stretch)[13][17]
Vinyl Group (=CH) 5.0 - 6.0 (2H)105 - 1151650 (C=C stretch)[14][15]
Vinyl Group (=CH₂) 6.5 - 7.5 (1H)128 - 1353100 (C-H stretch)[14][15]
Methyl Group (-CH₃) ~2.5~142940 (C-H stretch)[13][17]
Nitro Group (-NO₂) N/AN/A1550 & 1350[18][19]

Table 2: Expected Spectroscopic Data for this compound.

Protocol: IR Spectroscopy (ATR Method)
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the expected functional groups.[18]

III. Mass Spectrometry

Application Note: Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the derivative and to gain insight into its structure through fragmentation patterns. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides unequivocal identification of the target compound and its impurities.[7][12] The molecular ion peak [M+H]⁺ in ESI-MS will confirm the molecular weight of the synthesized compound.

TechniqueIonization ModeTypical ObservationPurpose
LC-MS ESI (+)[M+H]⁺Molecular Weight Confirmation
LC-MS/MS ESI (+)Precursor -> Product Ion FragmentsStructural Confirmation & Quantification
High-Resolution MS ESI (+)Accurate Mass of [M+H]⁺Elemental Formula Determination

Table 3: Mass Spectrometry Techniques and Applications.

IV. Thermal Analysis

Application Note: Stability and Physical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for characterizing the physicochemical properties of drug candidates.

  • DSC is used to determine the melting point, which is a key indicator of purity, and to study phase transitions.[20]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperature, and the presence of residual solvents or water.[20][21]

Protocol: TGA/DSC Analysis
  • Instrumentation: A simultaneous TGA-DSC instrument is often used.[20]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above its decomposition point (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).[20]

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[20]

  • Analysis:

    • DSC Curve: An endothermic peak will indicate the melting point of the compound.[22]

    • TGA Curve: A sharp drop in the TGA curve indicates the onset of thermal decomposition. Any weight loss at lower temperatures may correspond to the loss of residual solvent or water.[20]

ParameterInformation ObtainedImportance
Melting Point (DSC) Purity, PolymorphismCritical Quality Attribute
Decomposition Temp (TGA) Thermal StabilityInforms on storage and handling conditions
Weight Loss below 150°C (TGA) Presence of Volatiles (solvent/water)Purity and Formulation

Table 4: Data Obtained from Thermal Analysis.

References

Application Notes and Protocols for 2-Methyl-5-nitro-1-vinylimidazole as a Potential Radiosensitizer in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific research on "2-Methyl-5-nitro-1-vinylimidazole" as a radiosensitizer in cancer therapy is not extensively available in the public domain. The following application notes and protocols are based on the well-established principles and experimental data from studies on other 2-nitroimidazole and 5-nitroimidazole derivatives, such as misonidazole and nimorazole, which are known for their radiosensitizing properties. These notes are intended to serve as a comprehensive guide for researchers and drug development professionals interested in evaluating the potential of novel nitroimidazole compounds like this compound.

Application Notes

Introduction

Tumor hypoxia, or low oxygen levels in cancerous tissues, is a significant factor contributing to the resistance of tumors to radiotherapy. Hypoxic cells are known to be two to three times more resistant to the cytotoxic effects of ionizing radiation than well-oxygenated cells. Nitroimidazoles are a class of compounds that have been extensively investigated as hypoxic cell radiosensitizers. Their mechanism of action is based on their electron-affinic nature, allowing them to mimic the radiosensitizing effect of oxygen. This compound, as a derivative of this class, holds potential as a novel radiosensitizer for enhancing the efficacy of cancer radiotherapy.

Mechanism of Action

The proposed mechanism of action for this compound as a radiosensitizer is centered on its selective activity in hypoxic environments. Under low-oxygen conditions, the nitro group of the imidazole ring undergoes a one-electron reduction, forming a reactive nitro radical anion. In the absence of oxygen, this radical can interact with and damage cellular macromolecules, including DNA, thereby "fixing" the radiation-induced damage and preventing its repair. This leads to increased cell killing for a given dose of radiation. In well-oxygenated tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, rendering it less toxic and providing a therapeutic window.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through various organic synthesis routes. A plausible method involves the vinylation of 2-methyl-5-nitroimidazole.

Materials:

  • 2-methyl-5-nitroimidazole

  • Vinyl acetate

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Protocol:

  • In a round-bottom flask, dissolve 2-methyl-5-nitroimidazole in anhydrous DMF.

  • Add vinyl acetate, palladium(II) acetate, triphenylphosphine, and triethylamine to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product using an appropriate organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Radiosensitization Studies

Cell Culture:

  • Select a relevant cancer cell line (e.g., FaDu for head and neck cancer, A549 for lung cancer).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Clonogenic Survival Assay:

  • Seed a known number of cells into 6-well plates and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate the cells under both normoxic (21% O2) and hypoxic (e.g., <0.1% O2) conditions for a predetermined time (e.g., 2-4 hours).

  • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • After irradiation, replace the drug-containing medium with fresh medium.

  • Incubate the plates for 7-14 days to allow for colony formation.

  • Fix and stain the colonies with crystal violet.

  • Count the colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment group.

  • Plot the survival curves and determine the Sensitizer Enhancement Ratio (SER).

In Vivo Radiosensitization Studies

Animal Model:

  • Use immunodeficient mice (e.g., nude mice) for xenograft tumor models.

  • Inject the selected cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Tumor Growth Delay Assay:

  • Randomize the tumor-bearing mice into different treatment groups (e.g., Control, Radiation alone, this compound alone, Radiation + this compound).

  • Administer this compound to the respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before irradiation.

  • Irradiate the tumors with a single or fractionated dose of radiation.

  • Measure the tumor volume (e.g., using calipers) every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue monitoring until the tumors reach a predetermined endpoint size.

  • Calculate the tumor growth delay for each treatment group.

Data Presentation

Table 1: In Vitro Radiosensitization Data (Hypothetical)
Cell LineCompound Concentration (µM)ConditionRadiation Dose for 10% Survival (Gy)Sensitizer Enhancement Ratio (SER)
FaDu0 (Control)Normoxic5.51.0
FaDu0 (Control)Hypoxic12.01.0
FaDu100Hypoxic8.01.5
FaDu250Hypoxic6.51.85
A5490 (Control)Normoxic6.01.0
A5490 (Control)Hypoxic13.51.0
A549100Hypoxic9.51.42
A549250Hypoxic7.81.73
Table 2: In Vivo Tumor Growth Delay Data (Hypothetical)
Treatment GroupTumor Growth Delay (Days)
Control0
This compound alone2.5
Radiation alone (10 Gy)15.0
Radiation (10 Gy) + this compound27.0

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential radiosensitizer for cancer therapy. By following these detailed methodologies, researchers can systematically investigate its mechanism of action, efficacy, and potential for clinical translation. The successful development of novel radiosensitizers like this compound could significantly improve the therapeutic outcomes for patients with hypoxic and radioresistant tumors.

Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-stage protocol for the scaled-up synthesis of 2-Methyl-5-nitro-1-vinylimidazole. The synthesis begins with the nitration of 2-methylimidazole to produce 2-methyl-5-nitroimidazole. This intermediate is then N-alkylated with 1,2-dichloroethane to form 1-(2-chloroethyl)-2-methyl-5-nitroimidazole, which subsequently undergoes dehydrochlorination to yield the final vinyl product. This protocol emphasizes safety, scalability, and provides quantitative data for key process parameters. The methodologies are designed to be suitable for laboratory and pilot-plant scale production.

Introduction

5-nitroimidazole derivatives are a critical class of compounds in the pharmaceutical industry, known for their efficacy against anaerobic bacteria and protozoa.[1] The introduction of a vinyl group at the N-1 position of the imidazole ring, as in this compound, offers a versatile handle for further molecular modifications and polymerizations, making it a valuable building block in drug discovery and materials science. This document outlines a robust and scalable synthetic route to this target molecule.

Safety Precautions

General Handling: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves, must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.

Specific Hazards:

  • Nitroimidazoles: These compounds are potentially energetic and should be handled with care. Avoid grinding, subjecting them to high impact, or heating them unnecessarily. Studies on the thermal stability of nitroimidazoles indicate that decomposition can be initiated by heat, with some compounds exhibiting explosive properties.[2][3] The toxicological properties of 2-methyl-5-nitroimidazole are not fully investigated, but it may cause skin, eye, and respiratory tract irritation.[4]

  • 1,2-Dichloroethane: This is a flammable liquid and a suspected human carcinogen.[5][6][7] It is toxic if inhaled, ingested, or absorbed through the skin and can cause damage to the liver, kidneys, and central nervous system.[6][8] It is crucial to use this reagent in a closed system or with excellent ventilation.

  • Sodium Hydroxide: A highly corrosive material that can cause severe burns to skin and eyes.[9][10] When preparing solutions, always add sodium hydroxide to water slowly and with stirring to dissipate the heat generated.[10]

Overall Synthesis Pathway

The synthesis of this compound is achieved in two main stages:

  • Stage 1: Synthesis of 2-Methyl-5-nitroimidazole

  • Stage 2: Synthesis of this compound via a chloroethyl intermediate.

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole 2-Methylimidazole->2-Methyl-5-nitroimidazole HNO₃, H₂SO₄ 1-(2-chloroethyl)-2-methyl-5-nitroimidazole 1-(2-chloroethyl)-2-methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole->1-(2-chloroethyl)-2-methyl-5-nitroimidazole ClCH₂CH₂Cl, Base This compound This compound 1-(2-chloroethyl)-2-methyl-5-nitroimidazole->this compound NaOH, Heat

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Scaled-Up Synthesis of 2-Methyl-5-nitroimidazole

This protocol is adapted from established industrial methods for the nitration of 2-methylimidazole.[2]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • 2-Methylimidazole

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Ammonium Hydroxide solution (30%)

Procedure:

  • Reaction Setup: Equip the 10 L jacketed reactor with an overhead stirrer, a thermocouple, and an addition funnel. Ensure the reactor is clean and dry.

  • Acid Mixture Preparation: Carefully and slowly add 2.5 L of concentrated sulfuric acid to the reactor. Begin cooling the reactor jacket to 0-5 °C.

  • Addition of 2-Methylimidazole: While maintaining the temperature below 10 °C, slowly add 1.0 kg (12.18 mol) of 2-methylimidazole to the sulfuric acid with vigorous stirring. The addition should be portion-wise to control the exotherm.

  • Nitration: Once the 2-methylimidazole has completely dissolved, begin the dropwise addition of a pre-cooled mixture of 1.2 L of concentrated nitric acid and 1.2 L of concentrated sulfuric acid via the addition funnel. Maintain the internal temperature of the reactor between 30-40 °C throughout the addition. The addition rate should be carefully controlled to prevent a rapid temperature increase.

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2 hours with continued stirring.

  • Quenching: Cool the reaction mixture to below 20 °C. In a separate, larger vessel (e.g., 50 L), prepare a mixture of 10 kg of crushed ice and 10 L of water. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.

  • Neutralization and Precipitation: Cool the resulting solution to below 10 °C. Slowly add 30% ammonium hydroxide solution to neutralize the mixture to a pH of 6-7. This will cause the 2-methyl-5-nitroimidazole to precipitate.

  • Isolation and Drying: Filter the precipitate using a Büchner funnel and wash the filter cake with three portions of cold water (3 x 2 L). Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Quantitative Data for Stage 1:

ParameterValue
Starting Material (2-Methylimidazole)1.0 kg
Typical Yield1.2 - 1.4 kg
Molar Yield77 - 90%
Purity (by HPLC)>98%
Melting Point252-254 °C
Stage 2: Synthesis of this compound

This stage involves the N-alkylation of 2-methyl-5-nitroimidazole followed by dehydrochlorination.

Part A: Synthesis of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and addition funnel.

  • 2-Methyl-5-nitroimidazole (from Stage 1)

  • 1,2-Dichloroethane

  • Potassium Carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Set up the 10 L jacketed reactor with an overhead stirrer, thermocouple, and reflux condenser.

  • Charging Reagents: To the reactor, add 1.0 kg (7.87 mol) of 2-methyl-5-nitroimidazole, 1.36 kg (9.84 mol) of anhydrous potassium carbonate, and 5 L of N,N-dimethylformamide.

  • Addition of Alkylating Agent: Begin stirring the mixture and heat to 60 °C. Slowly add 2.34 L (2.95 kg, 29.8 mol) of 1,2-dichloroethane via the addition funnel over 1 hour.

  • Reaction: After the addition is complete, increase the temperature to 100-110 °C and maintain for 8-10 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts. The filter cake should be washed with a small amount of DMF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess 1,2-dichloroethane and most of the DMF.

  • Precipitation and Isolation: Add the concentrated residue to 20 L of cold water with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.

Quantitative Data for Stage 2, Part A:

ParameterValue
Starting Material (2-Methyl-5-nitroimidazole)1.0 kg
Typical Yield1.1 - 1.3 kg
Molar Yield74 - 87%
Purity (by HPLC)>95%

Part B: Synthesis of this compound (Dehydrochlorination)

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • 1-(2-chloroethyl)-2-methyl-5-nitroimidazole (from Part A)

  • Sodium Hydroxide

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In the 10 L jacketed reactor, dissolve 1.0 kg (5.27 mol) of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole in 5 L of ethanol.

  • Base Addition: Prepare a solution of 0.32 kg (8.0 mol) of sodium hydroxide in 1 L of water. Slowly add this solution to the reactor with stirring.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add 5 L of ethyl acetate. Stir vigorously and separate the layers. Extract the aqueous layer with two more portions of ethyl acetate (2 x 2.5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 2 L). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

Quantitative Data for Stage 2, Part B:

ParameterValue
Starting Material (1-(2-chloroethyl)-2-methyl-5-nitroimidazole)1.0 kg
Typical Yield0.65 - 0.75 kg
Molar Yield80 - 92%
Purity (by HPLC)>99%

Experimental Workflow Visualization

Experimental_Workflow cluster_stage1 Stage 1: Synthesis of 2-Methyl-5-nitroimidazole cluster_stage2a Stage 2A: Synthesis of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole cluster_stage2b Stage 2B: Synthesis of this compound s1_start Charge H₂SO₄ to Reactor s1_add_imidazole Add 2-Methylimidazole s1_start->s1_add_imidazole s1_nitration Add HNO₃/H₂SO₄ Mixture s1_add_imidazole->s1_nitration s1_heat Heat to 60-70 °C s1_nitration->s1_heat s1_quench Quench on Ice/Water s1_heat->s1_quench s1_neutralize Neutralize with NH₄OH s1_quench->s1_neutralize s1_filter_dry Filter and Dry Product s1_neutralize->s1_filter_dry s2a_start Charge Reactants to Reactor s1_filter_dry->s2a_start Product from Stage 1 s2a_add_dce Add 1,2-Dichloroethane s2a_start->s2a_add_dce s2a_heat Heat to 100-110 °C s2a_add_dce->s2a_heat s2a_filter Filter Salts s2a_heat->s2a_filter s2a_concentrate Concentrate Filtrate s2a_filter->s2a_concentrate s2a_precipitate Precipitate in Water s2a_concentrate->s2a_precipitate s2a_isolate Isolate and Dry Intermediate s2a_precipitate->s2a_isolate s2b_start Dissolve Intermediate in Ethanol s2a_isolate->s2b_start Intermediate from Stage 2A s2b_add_naoh Add NaOH Solution s2b_start->s2b_add_naoh s2b_reflux Reflux Mixture s2b_add_naoh->s2b_reflux s2b_concentrate Concentrate s2b_reflux->s2b_concentrate s2b_extract Extract with Ethyl Acetate s2b_concentrate->s2b_extract s2b_wash_dry Wash and Dry Organic Layer s2b_extract->s2b_wash_dry s2b_isolate Isolate Final Product s2b_wash_dry->s2b_isolate s2b_purify Recrystallize s2b_isolate->s2b_purify

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Derivatization of 2-Methyl-5-nitro-1-vinylimidazole for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroimidazole compounds are a significant class of heterocyclic molecules renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The core mechanism of action for many nitroimidazoles involves the reductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic radicals that can damage DNA and other macromolecules.[4][5] 2-Methyl-5-nitro-1-vinylimidazole is a promising scaffold for the development of novel therapeutic agents due to the presence of both the biologically active nitroimidazole core and a reactive vinyl group at the N1 position. This vinyl moiety serves as a versatile handle for derivatization, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties, biological activity, and target specificity.

These application notes provide a comprehensive overview and detailed protocols for the derivatization of this compound and the subsequent screening of its derivatives for potential antimicrobial and anticancer activities. The protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Derivatization Strategies for this compound

The vinyl group of this compound offers a prime site for chemical modification. The electron-withdrawing nature of the imidazole ring makes the double bond susceptible to a variety of addition reactions. Furthermore, the imidazole ring itself can be a site for quaternization.

A general workflow for the derivatization and screening process is outlined below:

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatization Chemical Modification (e.g., Michael Addition, Halogenation, Epoxidation, Polymerization) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Data Data Analysis (IC50/MIC Determination) Antimicrobial->Data Anticancer->Data Bacterial_DNA_Damage Nitroimidazole Nitroimidazole Derivative Reduction Nitroreductase (in bacteria) Nitroimidazole->Reduction Radical Reactive Nitroso Radical Reduction->Radical DNA Bacterial DNA Radical->DNA Damage DNA Strand Breaks DNA->Damage Death Bacterial Cell Death Damage->Death DNA_Repair_Pathway DNADamage DNA Damage RecA RecA Activation DNADamage->RecA CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest LexA LexA Cleavage RecA->LexA SOS SOS Gene Expression (DNA Repair Enzymes) LexA->SOS Repair DNA Repair SOS->Repair CellCycleArrest->Repair Successful Apoptosis Apoptosis / Cell Death CellCycleArrest->Apoptosis Unsuccessful HIF1_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimerization HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1_dimerization HRE_binding Binding to HRE HIF1_dimerization->HRE_binding Gene_transcription Target Gene Transcription (VEGF, GLUT1, etc.) HRE_binding->Gene_transcription Tumor_progression Tumor Progression (Angiogenesis, Metabolism, Cell Survival) Gene_transcription->Tumor_progression Nitroimidazole Nitroimidazole Derivative Nitroimidazole->HIF1a_stabilization Inhibition? PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Nitroimidazole Nitroimidazole Derivative Nitroimidazole->PI3K Inhibition? Nitroimidazole->Akt Inhibition?

References

Application Notes and Protocols for the Quantitative Analysis of 2-Methyl-5-nitro-1-vinylimidazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methyl-5-nitro-1-vinylimidazole in reaction mixtures. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a robust and widely used method for the separation and quantification of components in a mixture.

Introduction

This compound is a derivative of the nitroimidazole class of compounds, which are known for their therapeutic properties, particularly as antimicrobial agents.[1] The synthesis of this and related compounds involves chemical reactions that may not proceed to completion, resulting in a mixture of starting materials, intermediates, and the final product. Accurate quantification of this compound in these reaction mixtures is crucial for process optimization, yield calculation, and quality control in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for this purpose, offering high resolution, sensitivity, and accuracy for the quantification of individual components in a complex matrix.[2][3][4] This document outlines a general HPLC method adaptable for the analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

Objective: To separate and quantify this compound from reaction impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector or a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size)[2]

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase adjustment, if necessary)[5]

  • This compound reference standard of known purity

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 (4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Gradient Example 0-5 min: 10% Acetonitrile5-15 min: 10% to 90% Acetonitrile15-20 min: 90% Acetonitrile20-25 min: 90% to 10% Acetonitrile25-30 min: 10% Acetonitrile
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 310 nm (or as determined by UV scan)[2]
Injection Volume 10 µL
Run Time 30 min

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use. If required, add a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Take a known volume or weight of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., methanol) to bring the concentration of this compound within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the calibration standards, starting from the lowest concentration.

    • Inject the prepared samples.

    • Inject a blank (solvent) between sample injections to prevent carryover.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

    • Integrate the peak area of this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² > 0.995
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Limit of Detection (LOD) To be determined-
Limit of Quantification (LOQ) To be determined-

Table 2: Quantification of this compound in Reaction Mixtures

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Yield (if applicable)
Reaction Batch 1e.g., 8.5e.g., 125430e.g., 45.2e.g., 85.3%
Reaction Batch 2e.g., 8.5e.g., 135870e.g., 48.9e.g., 92.1%
Reaction Batch 3e.g., 8.5e.g., 119860e.g., 43.1e.g., 81.2%

Visualizations

Diagrams created using Graphviz to illustrate workflows and relationships.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Reaction Mixture Sample Preparation Sample_Prep->Injection HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Identification and Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Synthesis_Monitoring Reactants Starting Materials (e.g., 2-Methyl-5-nitroimidazole) Reaction Chemical Synthesis Reactants->Reaction Mixture Reaction Mixture (Product, Byproducts, Unreacted Materials) Reaction->Mixture Sampling Aliquoting and Dilution Mixture->Sampling Analysis Quantitative HPLC Analysis Sampling->Analysis Result Determination of Product Concentration and Purity Analysis->Result

Caption: Logical relationship for monitoring the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-5-nitro-1-vinylimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the nitration of 2-methylimidazole to produce 2-methyl-5-nitroimidazole. The second step is the N-vinylation of 2-methyl-5-nitroimidazole to yield the final product.

Q2: What are the common methods for the N-vinylation of 2-methyl-5-nitroimidazole?

A2: Several methods can be employed for the N-vinylation of imidazoles. For 2-methyl-5-nitroimidazole, common approaches include:

  • Reaction with a vinylating agent: Direct reaction with vinyl acetate in the presence of a palladium or iridium catalyst.

  • Two-step dehydrohalogenation: Reaction with 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form an N-(2-haloethyl) intermediate, followed by dehydrohalogenation with a base to introduce the vinyl group.

  • Two-step dehydration: Reaction with ethylene oxide or 2-chloroethanol to form N-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, followed by dehydration of the alcohol to form the vinyl group.

Q3: What is a typical yield for the synthesis of 2-methyl-5-nitroimidazole?

A3: The yield of 2-methyl-5-nitroimidazole from the nitration of 2-methylimidazole can vary significantly depending on the reaction conditions. Reported yields in patent literature range from approximately 60% to over 75%.[1][2]

Troubleshooting Guides

Part 1: Synthesis of 2-Methyl-5-nitroimidazole (Nitration Step)
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete nitration.- Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids).- Optimize the reaction temperature and time. High temperatures can promote side reactions.[3][4]
Formation of isomers (2-methyl-4-nitroimidazole).- The position of the nitro group is influenced by the reaction conditions. Careful control of temperature and the rate of addition of the nitrating agent can favor the formation of the 5-nitro isomer.
Product loss during workup.- 2-Methyl-5-nitroimidazole has limited solubility in water.[3] Ensure the pH is carefully adjusted during neutralization to maximize precipitation. Cool the solution thoroughly before filtration.
Dark-colored or Impure Product Over-nitration or side reactions.- Maintain strict temperature control during the nitration process. Exothermic reactions can lead to decomposition and by-product formation.[3]
Inadequate purification.- Recrystallize the crude product from a suitable solvent (e.g., hot methanol or water) to remove colored impurities.[5]
Runaway Reaction Poor temperature control.- The nitration of imidazoles is highly exothermic.[3] Use an ice bath to control the temperature, especially during the addition of acids. Add reagents slowly and monitor the internal temperature closely.
Part 2: Synthesis of this compound (Vinylation Step)

This section assumes a two-step synthesis via an N-(2-hydroxyethyl) intermediate followed by dehydration.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of N-(2-hydroxyethyl) Intermediate Incomplete reaction with ethylene oxide/2-chloroethanol.- Ensure an appropriate molar ratio of the alkylating agent to 2-methyl-5-nitroimidazole.- Optimize the reaction temperature and time. The use of a suitable solvent, such as formic acid, has been reported for similar reactions.[6][7]
Competing N-alkylation at different nitrogen atoms.- While N1-alkylation is generally favored, the reaction conditions can influence regioselectivity. The use of a base can deprotonate the imidazole, increasing its nucleophilicity.
Low Yield of this compound (Dehydration Step) Incomplete dehydration.- Use a suitable dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or acidic alumina) and optimize the reaction temperature.
Polymerization of the vinyl product.- The vinyl group can be prone to polymerization, especially at high temperatures or in the presence of radical initiators. Conduct the dehydration under an inert atmosphere and consider adding a polymerization inhibitor.
Product loss during purification.- The final product may be volatile or sensitive to heat. Use gentle purification techniques such as vacuum distillation at a low temperature or column chromatography.
Formation of By-products Elimination of the nitro group.- The nitro group can be susceptible to nucleophilic substitution under harsh basic or high-temperature conditions. Use milder bases for any dehydrohalogenation steps if that route is chosen.
Ring opening or degradation.- Nitroimidazoles can be unstable under strongly acidic or basic conditions. Maintain careful control of pH and temperature throughout the synthesis and workup.

Quantitative Data

Table 1: Reported Yields for the Synthesis of 2-Methyl-5-nitroimidazole

Method Reactants Solvent/Catalyst Yield (%) Reference
Nitration2-Methylimidazole, Nitric Acid, Sulfuric Acid-~60[2]
Nitration with Formic Acid2-Methylimidazole, Nitric Acid, Sulfuric AcidFormic Acid75.2[1]

Note: Yields for the N-vinylation step are highly dependent on the chosen method and are not well-documented in publicly available literature for this specific compound. Yields for N-alkylation of similar nitroimidazoles can range from moderate to good (60-96%) depending on the reactants and conditions.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitroimidazole

This protocol is based on a general industrial synthesis method.[3][4]

  • Dissolution: In a flask equipped with a stirrer and a cooling bath, dissolve 2-methylimidazole in concentrated sulfuric acid while maintaining the temperature below 30°C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution from step 1. The temperature should be carefully controlled and maintained between 30-40°C using an ice bath.

  • Reaction: After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of approximately 3.5-5. This will precipitate the 2-methyl-5-nitroimidazole.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from hot methanol or water.

Protocol 2: Synthesis of this compound (via Dehydration)

This protocol is a generalized procedure based on common methods for N-vinylation of imidazoles.

  • Hydroxyethylation: React 2-methyl-5-nitroimidazole with ethylene oxide or 2-chloroethanol in a suitable solvent (e.g., formic acid or DMF). The reaction may require heating.

  • Isolation of Intermediate: After the reaction is complete, the solvent is removed, and the intermediate, N-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is isolated and purified.

  • Dehydration: The N-(2-hydroxyethyl) intermediate is heated with a dehydrating agent (e.g., concentrated sulfuric acid or activated alumina) to induce elimination of water and form the vinyl group.

  • Purification: The final product, this compound, is purified by a suitable method such as vacuum distillation or column chromatography.

Visualizations

SynthesisWorkflow Start 2-Methylimidazole Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 2-Methyl-5-nitroimidazole Nitration->Intermediate1 Vinylation N-Vinylation Intermediate1->Vinylation Product This compound Vinylation->Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield? CheckNitration Check Nitration Step Start->CheckNitration Yes CheckVinylation Check Vinylation Step Start->CheckVinylation No, Nitration OK IncompleteNitration Incomplete Reaction? CheckNitration->IncompleteNitration IncompleteVinylation Incomplete Reaction? CheckVinylation->IncompleteVinylation IsomerFormation Isomer Formation? IncompleteNitration->IsomerFormation No OptimizeConditions Optimize Temp/Time/ Reagents IncompleteNitration->OptimizeConditions Yes WorkupLossNitration Workup Loss? IsomerFormation->WorkupLossNitration No ControlTemp Control Temp/ Addition Rate IsomerFormation->ControlTemp Yes AdjustpH Adjust pH/ Cooling WorkupLossNitration->AdjustpH Yes Polymerization Polymerization? IncompleteVinylation->Polymerization No OptimizeDehydration Optimize Dehydration IncompleteVinylation->OptimizeDehydration Yes WorkupLossVinylation Workup Loss? Polymerization->WorkupLossVinylation No InertAtmosphere Use Inert Atmosphere/ Inhibitor Polymerization->InertAtmosphere Yes GentlePurification Use Gentle Purification WorkupLossVinylation->GentlePurification Yes

Caption: Logical troubleshooting flow for low yield issues.

References

Overcoming low solubility of 2-methyl-5-nitroimidazole in synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 2-methyl-5-nitroimidazole in synthesis reactions.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during experiments where the solubility of 2-methyl-5-nitroimidazole is a limiting factor.

Q1: My reaction is slow, incomplete, or the yield is very low. Could the solubility of 2-methyl-5-nitroimidazole be the problem?

A1: Yes, this is a very common issue. 2-Methyl-5-nitroimidazole is sparingly soluble in water and only slightly soluble in alcohols like ethanol.[1][2] If your reaction medium is not optimized, the reactant may not be sufficiently available in the solution to react efficiently, leading to poor kinetics and low conversion rates. The workflow below can help you diagnose and solve the problem.

G cluster_0 A Low Yield / Incomplete Reaction B Is 2-methyl-5-nitroimidazole fully dissolved? A->B C Increase Reaction Temperature B->C No G Issue Persists: Consult Further B->G Yes D Change Solvent System C->D F Problem Solved C->F E Consider Solvent-Free (Neat) Reaction D->E D->F E->F

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I'm struggling to find a suitable solvent. What are my options?

A2: Your choice of solvent is critical. While standard organic solvents show limited success, several effective strategies have been developed:

  • Acidic Solvents: 2-Methyl-5-nitroimidazole is readily soluble in dilute acids.[1] For reactions where acidic conditions are tolerable, this is an excellent starting point. Mixed acid systems, such as formic acid and sulfuric acid, have been shown to be effective solvents for completely dissolving the reactant, leading to significantly improved conversion rates in the synthesis of metronidazole.[3]

  • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can be effective, particularly when used with a base and gentle heating for N-alkylation reactions.[4][5]

  • Co-solvents: The use of a co-solvent can improve the solvating power of the primary solvent.[6][7] This involves mixing a water-miscible organic solvent with water or another solvent to enhance the solubility of nonpolar compounds.[6]

Q3: Are there any solvent-free methods to bypass solubility issues entirely?

A3: Yes, a solvent-free or "neat" reaction is a powerful technique. This involves heating a mixture of the reactants without any solvent. This method was successfully used in a synthesis of tinidazole, where 2-methyl-5-nitroimidazole was heated with its co-reactant at 145-150°C. This approach forces the reactants into close contact in a molten state, overcoming the solubility barrier.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 2-methyl-5-nitroimidazole?

A1: The solubility profile is a key challenge in its application. The table below summarizes its known properties.

Solvent/ConditionSolubility DescriptionReference(s)
WaterInsoluble / Sparingly soluble[2][8]
EthanolSlightly soluble[1]
Diluted AcidsEasily soluble[1]
Diluted AlkaliSoluble in aqueous solution of alkali[1][2]
Dimethylformamide (DMF)A 5% w/v solution should be clear, indicating good solubility.[2]
AcetonitrileUsed as a reaction solvent, suggesting at least moderate solubility, especially with heat.[4][5]

Q2: How does temperature affect the solubility and reaction rate?

A2: Increasing the reaction temperature is a common and effective strategy. In N-alkylation reactions, for example, heating the mixture to 60°C in acetonitrile significantly improves reaction yields compared to room temperature.[4][5] In the synthesis of metronidazole using a mixed acid solvent, temperatures are maintained at 75-80°C to ensure the complete dissolution of 2-methyl-5-nitroimidazole before proceeding with the reaction.[3]

Q3: Can I modify the 2-methyl-5-nitroimidazole molecule to make it more soluble for subsequent reactions?

A3: Yes, this is known as a prodrug or derivatization approach.[9] By reacting a functional group on a molecule, you can create an intermediate ester or other derivative with improved solubility or different physical properties.[10][11] This new molecule can then be used in subsequent reaction steps. This is a multi-step process but can be very effective for overcoming severe solubility challenges.

Q4: What are some other advanced strategies for enhancing the solubility of nitroimidazoles?

A4: For particularly challenging systems, especially in drug formulation but with principles applicable to synthesis, several advanced techniques exist. These methods aim to alter the physical state of the compound to improve its interaction with solvents.

G cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_solvent Solvent-Based Methods center Solubility Enhancement Strategies p1 Particle Size Reduction (Micronization) center->p1 p2 Solid Dispersion (e.g., with polymers) center->p2 p3 Co-crystallization center->p3 c1 pH Adjustment center->c1 c2 Complexation (e.g., with cyclodextrins) center->c2 c3 Prodrug / Derivatization center->c3 s1 Co-solvency center->s1 s2 Use of Surfactants center->s2 s3 Hydrotropy center->s3

Caption: Overview of solubility enhancement strategies.

Key Experimental Protocols

Protocol 1: Synthesis of Metronidazole via Mixed-Acid Solvent Method

This protocol is adapted from a patented method that leverages a mixed-acid system to ensure the complete dissolution of 2-methyl-5-nitroimidazole.[3]

Methodology:

  • Acid Mixing: In a suitable reaction vessel, add 100 parts by weight of formic acid (95-99%). While stirring, cool the vessel to below 20°C. Slowly add 25-35 parts by weight of concentrated sulfuric acid to prepare the mixed acid solvent.

  • Dissolution: Add 100-120 parts by weight of 2-methyl-5-nitroimidazole to the mixed acid.

  • Heating: Stir the mixture and heat to 75-80°C. Maintain this temperature for 10-20 minutes, or until all the 2-methyl-5-nitroimidazole has completely dissolved.[3]

  • Reaction: Once a clear solution is obtained, proceed with the addition of subsequent reagents (e.g., ethylene oxide) as required by the specific synthesis pathway for metronidazole.[3] The reaction temperature is typically maintained between 72-108°C for 2.5-5 hours.

  • Work-up: After the reaction is complete, cool the mixture and add sodium hydroxide to adjust the pH to 9.5-10.5, which will precipitate the final product. The product is then purified via crystallization.

Protocol 2: Synthesis of Tinidazole Intermediate via Solvent-Free (Neat) Reaction

This protocol demonstrates a condensation reaction where the low solubility of 2-methyl-5-nitroimidazole is overcome by heating the reactants together without a solvent.[12]

Methodology:

  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and stirring arrangement, combine 2-methyl-5-nitroimidazole and the second reactant (e.g., 2-ethyl-thio-ethanol).

  • Catalyst/Acid Addition: Add catalytic amounts of acetic acid and sulfuric acid to the mixture.[12]

  • Heating: Heat the reaction mixture under stirring to 80-85°C.

  • Reaction: Maintain the temperature and stirring for approximately 9 hours to allow the condensation reaction to proceed.[12]

  • Work-up: After cooling, the work-up involves adjusting the pH to precipitate unreacted starting material, followed by extraction of the desired intermediate product.[12]

Disclaimer: These protocols are summaries of established methods and should be adapted and optimized for specific laboratory conditions. Always perform a thorough safety assessment before conducting any chemical reaction.

References

Minimizing side product formation in the synthesis of "2-Methyl-5-nitro-1-vinylimidazole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-Methyl-5-nitro-1-vinylimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the expected side products?

A1: The synthesis of this compound is typically achieved through a two-step process:

  • N-alkylation: Reaction of 2-methyl-5-nitroimidazole with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) to form the intermediate, 1-(2-haloethyl)-2-methyl-5-nitroimidazole.

  • Elimination: Base-mediated dehydrohalogenation of the intermediate to yield the final vinyl product.

The primary side products of concern are:

  • 1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethane: A dimeric byproduct formed when a second molecule of 2-methyl-5-nitroimidazole displaces the halogen on the intermediate.

  • Unreacted 1-(2-haloethyl)-2-methyl-5-nitroimidazole: Incomplete elimination leads to this impurity in the final product.

  • Isomeric Byproducts: Although the N-1 position is generally favored for alkylation, small amounts of the N-3 alkylated isomer and its subsequent vinylated product could be formed.

Q2: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete initial alkylation: Ensure the reaction conditions for the formation of the haloethyl intermediate are optimized. This includes appropriate temperature, reaction time, and choice of solvent and base.

  • Suboptimal elimination conditions: The choice of base and solvent for the dehydrohalogenation step is critical. A stronger, non-nucleophilic base may be required for efficient elimination.

  • Side reaction dominance: If the conditions favor the formation of the dimeric byproduct, the yield of the desired product will decrease. See the troubleshooting guide below for managing this.

  • Product degradation: The vinyl group can be susceptible to polymerization or other degradation pathways, especially at elevated temperatures or in the presence of acid.

To improve the yield, consider optimizing the reaction parameters as outlined in the data tables below.

Q3: I am observing a significant amount of a high-molecular-weight impurity in my final product. What is it and how can I prevent its formation?

A3: This is likely the 1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethane dimer. Its formation is favored when the concentration of the deprotonated 2-methyl-5-nitroimidazole is high relative to the alkylating agent. To minimize its formation:

  • Control stoichiometry: Use a molar excess of the 1,2-dihaloethane during the initial alkylation step.

  • Slow addition: Add the 2-methyl-5-nitroimidazole or the base slowly to the reaction mixture containing the 1,2-dihaloethane to maintain a low concentration of the nucleophile.

  • One-pot vs. two-step: While a one-pot synthesis may seem more efficient, isolating the 1-(2-haloethyl)-2-methyl-5-nitroimidazole intermediate before proceeding to the elimination step can provide better control and reduce dimer formation.

Q4: How can I effectively purify this compound from the common side products?

A4: Purification can be challenging due to the similar polarities of the product and impurities.

  • Column chromatography: This is the most effective method. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) can separate the product from the starting material, the intermediate, and the dimeric byproduct.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be effective in removing impurities, provided there is a significant difference in solubility.

  • Acid-base extraction: This can be used to remove any unreacted 2-methyl-5-nitroimidazole, which is more acidic than the N-substituted products.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the expected impact of key reaction parameters on the yield and purity of this compound.

Table 1: N-Alkylation of 2-Methyl-5-nitroimidazole with 1,2-Dichloroethane

ParameterCondition ACondition BCondition CExpected Outcome
Solvent DMFAcetonitrileTolueneDMF and Acetonitrile generally give higher yields due to better solubility of the imidazole salt.
Base K₂CO₃NaHTriethylamineNaH is a stronger base and can lead to faster reaction but may also increase side products if not controlled. K₂CO₃ is a milder and often safer choice.
Temperature 25 °C60 °C80 °CHigher temperatures increase the reaction rate but can also promote the formation of the dimeric byproduct. 60 °C is often a good starting point.
Molar Ratio (Dichloroethane:Imidazole) 1.1 : 12 : 13 : 1A higher excess of dichloroethane favors the formation of the desired mono-alkylated product over the dimer.

Table 2: Dehydrohalogenation of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

ParameterCondition XCondition YCondition ZExpected Outcome
Base NaOH (aq.)t-BuOKDBUStrong, non-nucleophilic bases like t-BuOK and DBU are generally more effective for E2 elimination and minimize substitution side reactions.
Solvent EthanolTHFDichloromethaneAprotic solvents like THF or Dichloromethane are often preferred for eliminations with strong bases to avoid side reactions with the solvent.
Temperature 25 °C50 °CRefluxModerate heating can facilitate the elimination, but excessive temperatures may lead to product degradation or polymerization.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole (Intermediate)

  • To a solution of 2-methyl-5-nitroimidazole (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1,2-dichloroethane (3 eq.) to the reaction mixture.

  • Heat the reaction to 60°C and monitor the progress by TLC.

  • After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Synthesis of this compound (Final Product)

  • Dissolve 1-(2-chloroethyl)-2-methyl-5-nitroimidazole (1 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Visualizations

Reaction_Pathway 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole->1-(2-Chloroethyl)-2-methyl-5-nitroimidazole + 1,2-Dichloroethane (Alkylation) This compound This compound 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole->this compound + Base (Elimination)

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_alkylation Alkylation Step cluster_elimination Elimination Step Start 2-Methyl-5-nitroimidazole Intermediate 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole Start->Intermediate Desired Path Dimer 1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethane Intermediate->Dimer Side Reaction (+ another imidazole) Intermediate_elim 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole Product This compound Intermediate_elim->Product Desired Path Unreacted Unreacted Intermediate Intermediate_elim->Unreacted Incomplete Reaction

Caption: Key side reactions in the synthesis process.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Alkylation Analyze Alkylation Step Start->Check_Alkylation Check_Elimination Analyze Elimination Step Start->Check_Elimination Incomplete_Alkylation Incomplete Reaction? Check_Alkylation->Incomplete_Alkylation Dimer_Formation High Dimer Formation? Check_Alkylation->Dimer_Formation Incomplete_Elimination Incomplete Elimination? Check_Elimination->Incomplete_Elimination Incomplete_Alkylation->Check_Elimination No Optimize_Alkylation Increase Temp/Time or use stronger base Incomplete_Alkylation->Optimize_Alkylation Yes Dimer_Formation->Check_Elimination No Optimize_Stoichiometry Increase excess of 1,2-dichloroethane Dimer_Formation->Optimize_Stoichiometry Yes Optimize_Elimination Use stronger base (t-BuOK) or increase temperature Incomplete_Elimination->Optimize_Elimination Yes End Improved Synthesis Incomplete_Elimination->End No Optimize_Alkylation->End Optimize_Stoichiometry->End Optimize_Elimination->End

Caption: A logical workflow for troubleshooting synthesis issues.

Optimizing reaction parameters for the synthesis of metronidazole from "2-Methyl-5-nitro-1-vinylimidazole"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of metronidazole is typically conducted using 2-methyl-5-nitroimidazole as the starting material, which then undergoes N-alkylation. The starting material "2-Methyl-5-nitro-1-vinylimidazole" mentioned in the query is not the standard precursor for metronidazole synthesis according to established chemical literature. This guide will focus on the optimization of reaction parameters for the synthesis of metronidazole from 2-methyl-5-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing metronidazole?

A1: The most prevalent industrial synthesis of metronidazole involves the reaction of 2-methyl-5-nitroimidazole with an alkylating agent, typically ethylene oxide, to introduce the 2-hydroxyethyl group at the N-1 position of the imidazole ring.[1] This reaction is usually carried out in the presence of an acid catalyst.[2][3]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, the molar ratio of reactants, choice of solvent and catalyst, and reaction time. These factors significantly influence the reaction yield, purity, and impurity profile of the final product.

Q3: What are some common impurities that can form during the synthesis of metronidazole?

A3: Impurities in metronidazole can arise from the starting materials, byproducts of the reaction, or degradation.[4] Common impurities include unreacted 2-methyl-5-nitroimidazole, isomers such as 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole, and other related substances.[4] Residual solvents used during the synthesis and purification steps can also be present.[4]

Q4: How can the formation of isomers be minimized?

A4: The regioselectivity of the N-alkylation of 2-methyl-5-nitroimidazole is a critical factor. The reaction conditions, particularly the choice of solvent and base, can influence the position of alkylation (N-1 vs. N-3). For instance, alkylation in the presence of a base like potassium carbonate in acetonitrile has been shown to favor N-1 alkylation.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Metronidazole - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Catalyst inefficiency.- Extend the reaction time and monitor the reaction progress using techniques like TLC or HPLC. - Optimize the reaction temperature. For the reaction with ethylene oxide, temperatures are often controlled in the range of 30-80°C.[2][3] - Adjust the molar ratio of 2-methyl-5-nitroimidazole to the alkylating agent. - Ensure the catalyst is active and used in the appropriate amount.
High Levels of Impurities - Formation of isomeric byproducts. - Degradation of the product. - Inefficient purification.- Optimize reaction conditions (solvent, base, temperature) to improve regioselectivity for N-1 alkylation.[5][6] - Avoid excessive heating or prolonged exposure to harsh conditions that may cause degradation. - Employ effective purification techniques such as recrystallization or column chromatography.
Presence of Unreacted 2-Methyl-5-nitroimidazole - Insufficient amount of alkylating agent. - Short reaction time. - Low reaction temperature.- Increase the molar equivalent of the alkylating agent. - Prolong the reaction time. - Increase the reaction temperature within the optimal range.
Poor Solubility of Reactants - Inappropriate solvent.- Select a solvent in which both 2-methyl-5-nitroimidazole and the alkylating agent are sufficiently soluble. Formic acid is a commonly used solvent for this reaction.[2][3][]

Experimental Protocols

General Procedure for the Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

This protocol is a generalized procedure based on common laboratory and patented methods.[2][3][] Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-methyl-5-nitroimidazole

  • Ethylene oxide

  • Formic acid

  • Sulfuric acid

  • Sodium hydroxide solution

  • Water

  • Activated carbon

Procedure:

  • Dissolve 2-methyl-5-nitroimidazole in formic acid in a suitable reaction vessel.

  • While maintaining the temperature between 30-40°C, gradually add ethylene oxide.

  • Sulfuric acid is added portion-wise during the addition of ethylene oxide.

  • After the addition is complete, allow the reaction to proceed for a specified time (e.g., 1 hour) with continuous stirring.

  • After the reaction, remove the formic acid under reduced pressure.

  • Dissolve the residue in water and cool the solution to approximately 10°C.

  • Filter the solution to remove any insoluble impurities.

  • Adjust the pH of the filtrate to around 10 using a sodium hydroxide solution to precipitate the crude metronidazole.

  • Cool the mixture to facilitate crystallization.

  • Filter the precipitated solid and wash it with water until the washings are nearly neutral.

  • For further purification, the crude product can be recrystallized from water, and treated with activated carbon for decolorization.

Data Presentation

Table 1: Summary of Reaction Parameters for Metronidazole Synthesis

Parameter Condition 1 Condition 2 Condition 3
Starting Material 2-methyl-5-nitroimidazole2-methyl-5-nitroimidazole2-methyl-5-nitroimidazole
Alkylating Agent Ethylene OxideEthylene OxideEthylene Oxide
Solvent Formic Acid (97%)Formic Acid (95-99%)Formic Acid (98%)
Catalyst Sulfuric AcidSulfuric AcidSulfuric Acid
Temperature 76°C75-80°C30-40°C
Reactant Ratio (2-methyl-5-nitroimidazole:Ethylene Oxide) 110 parts : 100 parts100-120 parts : 95 partsNot specified
Reaction Time Not specified10-20 minutes (dissolution)1 hour
Reference Patent CN102875529A[2]Patent CN102875529A[2]Patent CN102020689A[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Methyl-5-nitroimidazole dissolution Dissolution in Formic Acid start->dissolution reaction Reaction with Ethylene Oxide (Catalyst: Sulfuric Acid) dissolution->reaction Temperature Control workup Work-up reaction->workup Removal of Formic Acid neutralization Neutralization (pH ~10) workup->neutralization crystallization Crystallization neutralization->crystallization filtration Filtration & Washing crystallization->filtration recrystallization Recrystallization (Optional) filtration->recrystallization drying Drying filtration->drying recrystallization->drying end_product Final Product: Metronidazole drying->end_product logical_relationship cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes temperature Temperature yield Yield temperature->yield purity Purity temperature->purity impurity_profile Impurity Profile temperature->impurity_profile reactants_ratio Reactant Ratio reactants_ratio->yield reactants_ratio->purity solvent Solvent solvent->yield solvent->purity catalyst Catalyst catalyst->yield

References

Challenges in the scale-up of "2-Methyl-5-nitro-1-vinylimidazole" production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up production of 2-Methyl-5-nitro-1-vinylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is the nitration of 2-methylimidazole to produce 2-methyl-5-nitroimidazole.[1][2] The second step involves the N-vinylation of the 2-methyl-5-nitroimidazole intermediate.

Q2: What are the primary challenges in the nitration of 2-methylimidazole?

The main challenges include controlling the highly exothermic reaction, preventing the formation of the 4-nitro isomer, and ensuring the safe handling of nitrating agents.[2] The reaction can also produce significant amounts of nitrogen dioxide gas, which requires proper ventilation and scrubbing.[3]

Q3: What methods can be used for the vinylation of 2-methyl-5-nitroimidazole?

Several methods can be employed for the N-vinylation of imidazoles. A common laboratory-scale method involves the reaction with a 2-haloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) to form a 1-(2-haloethyl) intermediate, followed by dehydrohalogenation to yield the vinyl group.[4] Other methods include direct vinylation with acetylene gas (Reppe synthesis) or transvinylation with vinyl acetate, though these may require more specialized equipment and catalysts.[5]

Q4: Why is my final product polymerizing?

1-Vinylimidazole and its derivatives are prone to free-radical polymerization, especially at elevated temperatures or in the presence of light and radical initiators.[6] It is crucial to include a polymerization inhibitor, such as hydroquinone or its derivatives, in the final product if it is to be stored.[7]

Q5: How can I purify the final product, this compound?

Purification can be challenging due to the potential for polymerization. Column chromatography on silica gel is a common method for purification at the lab scale.[8] Recrystallization can also be employed, but care must be taken to use appropriate solvents and avoid high temperatures for extended periods. Distillation is often avoided due to the risk of thermally induced polymerization.

Troubleshooting Guides

Step 1: Nitration of 2-Methylimidazole
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of 2-Methyl-5-nitroimidazole - Incomplete reaction. - Formation of the 4-nitro isomer. - Loss of product during workup and purification.- Increase reaction time or temperature gradually, monitoring for side product formation. - Use a higher concentration of sulfuric acid in the nitrating mixture to favor 5-nitro substitution. - Optimize the pH during neutralization to ensure complete precipitation of the desired product.[9]
Exothermic Reaction is Difficult to Control - Addition rate of nitrating agent is too fast. - Inadequate cooling.- Add the nitrating agent dropwise with vigorous stirring and maintain a low temperature (0-10 °C) using an ice bath.[2] - Ensure the cooling bath has sufficient capacity for the scale of the reaction.
Formation of Impurities - Over-nitration or side reactions due to high temperatures.- Maintain strict temperature control throughout the reaction. - Purify the crude product by recrystallization from a suitable solvent like ethanol or water.
Step 2: N-Vinylation of 2-Methyl-5-nitroimidazole
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete formation of the 1-(2-chloroethyl) intermediate. - Incomplete dehydrohalogenation. - Polymerization of the product.- Ensure anhydrous conditions and use a suitable base (e.g., sodium hydride) for the initial alkylation. - Use a strong base like potassium tert-butoxide for the dehydrohalogenation step and allow for sufficient reaction time. - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture once the vinylation is complete.[7]
Product Polymerizes During Purification - High temperatures during solvent evaporation or chromatography.- Use rotary evaporation at reduced pressure and low temperature to remove solvents. - Perform column chromatography at room temperature and consider adding a small amount of inhibitor to the eluent.
Difficulty in Removing the 1-(2-chloroethyl) Intermediate - Incomplete dehydrohalogenation reaction.- Increase the amount of base or try a stronger base. - Gently heat the reaction mixture to drive the elimination, but monitor closely for polymerization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of 2-Methylimidazole

Parameter Method A Method B Method C
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / OleumHNO₃ / Acetic Anhydride
Temperature 0-10 °C25-30 °C< 10 °C
Reaction Time 2-4 hours1-2 hours3-5 hours
Typical Yield 60-70%70-80%55-65%
Key Consideration Good control over exothermHigher yield but more hazardous reagentsMilder conditions, but may be less efficient

Table 2: Plausible Conditions for N-Vinylation of 2-Methyl-5-nitroimidazole

Parameter Dehydrohalogenation Method
Reagents 1) 1,2-dichloroethane, NaH in DMF 2) Potassium tert-butoxide
Temperature Step 1: RT to 50 °C Step 2: RT to 60 °C
Reaction Time Step 1: 12-24 hours Step 2: 4-8 hours
Anticipated Yield 40-60%
Key Consideration Requires anhydrous conditions; potential for polymerization.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitroimidazole
  • To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methylimidazole (50 g, 0.61 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (42 mL, 1.0 mol) to concentrated sulfuric acid (60 mL) with cooling.

  • Add the nitrating mixture dropwise to the 2-methylimidazole solution, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (500 g) with stirring.

  • Neutralize the solution to pH 7-8 with a cold aqueous solution of sodium hydroxide (40% w/v).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-5-nitroimidazole.

  • The crude product can be recrystallized from ethanol.

Protocol 2: Synthesis of this compound (Representative Method)
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous DMF (150 mL) under a nitrogen atmosphere, add a solution of 2-methyl-5-nitroimidazole (12.7 g, 0.1 mol) in anhydrous DMF (50 mL) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Add 1,2-dichloroethane (11.0 g, 0.11 mol) dropwise and heat the mixture to 50 °C for 18 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-chloroethyl)-2-methyl-5-nitroimidazole.

  • Dissolve the crude intermediate in anhydrous THF (200 mL) and add potassium tert-butoxide (12.3 g, 0.11 mol) in portions at room temperature.

  • Stir the mixture at room temperature for 6 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound. A small amount of a polymerization inhibitor (e.g., 100 ppm hydroquinone) should be added to the purified product for storage.

Mandatory Visualizations

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole 2-Methylimidazole->2-Methyl-5-nitroimidazole Nitration Nitrating_Mixture Conc. HNO₃ Conc. H₂SO₄ Final_Product This compound 2-Methyl-5-nitroimidazole->Final_Product N-Vinylation Vinylation_Reagents 1) 1,2-Dichloroethane, Base 2) Strong Base

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Final Yield Check_Nitration Check Nitration Step Yield? Start->Check_Nitration Check_Vinylation Check Vinylation Step Yield? Check_Nitration->Check_Vinylation Acceptable Optimize_Nitration Optimize Nitration: - Temperature Control - Reagent Stoichiometry - Workup pH Check_Nitration->Optimize_Nitration Low Optimize_Vinylation Optimize Vinylation: - Anhydrous Conditions - Base Strength - Reaction Time Check_Vinylation->Optimize_Vinylation Low Check_Polymerization Evidence of Polymerization? Check_Vinylation->Check_Polymerization Acceptable Optimize_Nitration->Check_Vinylation Optimize_Vinylation->Check_Polymerization Add_Inhibitor Add Polymerization Inhibitor Check_Polymerization->Add_Inhibitor Yes Successful_Production Successful Production Check_Polymerization->Successful_Production No Add_Inhibitor->Successful_Production

Caption: Troubleshooting workflow for low yield issues.

References

Identification and removal of impurities in "2-Methyl-5-nitro-1-vinylimidazole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitro-1-vinylimidazole. The information provided is based on established principles of organic synthesis and analytical chemistry, as direct literature on the specific impurities and purification of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

A1: this compound is likely synthesized in a two-step process. The first step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.[1][2] The second step is the vinylation of 2-methyl-5-nitroimidazole, for example, through a reaction with acetylene or a vinyl-bearing reagent, to yield the final product.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can originate from both the nitration and vinylation steps. These may include:

  • Starting materials: Unreacted 2-methylimidazole and 2-methyl-5-nitroimidazole.

  • Isomeric impurities: 2-Methyl-4-nitroimidazole, an isomer formed during the nitration of 2-methylimidazole.[1]

  • Byproducts of vinylation: Depending on the vinylation method, byproducts could include polymers of vinylimidazole or other related compounds.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and purification steps.

Q3: How can I identify and quantify impurities in my sample of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for identifying and quantifying impurities.[3][4] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point.[3][4] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the definitive identification of impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the final product and any isolated impurities.

Q4: What are the recommended methods for the purification of this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds.[6] The choice of solvent is crucial and should be determined experimentally. Column chromatography can also be employed for separating the desired product from closely related impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete nitration of 2-methylimidazole.Optimize the nitration reaction conditions (temperature, reaction time, and reagent stoichiometry).
Inefficient vinylation of 2-methyl-5-nitroimidazole.Investigate different vinylation reagents and catalysts. Optimize reaction conditions such as temperature and pressure.
Loss of product during work-up and purification.Ensure proper pH adjustment during extraction. Select an appropriate recrystallization solvent to maximize recovery.
Presence of 2-Methyl-4-nitroimidazole isomer Non-selective nitration.Optimize nitration conditions to favor the formation of the 5-nitro isomer. Purification by fractional crystallization or column chromatography may be necessary.
Product is a dark oil or tar-like substance Polymerization of the vinyl group.Conduct the vinylation reaction under an inert atmosphere. Consider adding a polymerization inhibitor. Avoid excessive heat.
Presence of significant impurities.Purify the intermediate 2-methyl-5-nitroimidazole before proceeding to the vinylation step.
Broad or multiple peaks in HPLC analysis Poor separation of isomers or other impurities.Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, and column temperature.
On-column degradation of the analyte.Ensure the mobile phase is compatible with the compound. Check the pH of the mobile phase.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with a low percentage of acetonitrile and gradually increase the concentration.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Recrystallization for Purification

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizations

SynthesisWorkflow A 2-Methylimidazole B Nitration (HNO3/H2SO4) A->B C Crude 2-Methyl-5-nitroimidazole (contains 4-nitro isomer) B->C D Purification (Recrystallization) C->D E Pure 2-Methyl-5-nitroimidazole D->E F Vinylation E->F G Crude this compound F->G H Purification (Recrystallization/Chromatography) G->H I Pure this compound H->I

Caption: Proposed synthesis workflow for this compound.

TroubleshootingTree Start Impurity Detected in Final Product Q1 Impurity identified as 2-Methyl-5-nitroimidazole? Start->Q1 A1 Optimize Vinylation Reaction: - Increase reaction time/temperature - Use excess vinylating agent Q1->A1 Yes Q2 Impurity identified as 2-Methyl-4-nitroimidazole isomer? Q1->Q2 No A2 Improve Purification of Intermediate: - Fractional recrystallization - Column chromatography Q2->A2 Yes Q3 Polymeric material present? Q2->Q3 No A3 Modify Vinylation Conditions: - Lower reaction temperature - Add polymerization inhibitor Q3->A3 Yes Other Investigate other potential side reactions or starting material impurities Q3->Other No

Caption: Troubleshooting decision tree for impurity identification and removal.

References

Preventing runaway reactions during the nitration of 2-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely performing the nitration of 2-methylimidazole and preventing runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the nitration of 2-methylimidazole?

A1: The nitration of 2-methylimidazole is a highly exothermic reaction, posing a significant risk of thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[1][2][3][4] The reaction can also have a variable and difficult-to-predict induction period, where reactants can accumulate before the reaction suddenly accelerates, increasing the risk of a runaway.[1] Additionally, the use of highly corrosive and concentrated acids like nitric acid and sulfuric acid presents chemical burn hazards.[2]

Q2: What are the common nitrating agents used for 2-methylimidazole?

A2: The most common method involves a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[1][5][6] Other methods utilize nitrate salts, such as sodium or potassium nitrate, in the presence of sulfuric acid, which is reported to result in a smoother reaction.[6][7] Ammonium nitrate in nitric acid has also been described.[6]

Q3: How can a runaway reaction be prevented?

A3: Preventing a runaway reaction requires strict control over reaction parameters. Key strategies include:

  • Precise Temperature Control: Maintaining a low initial reaction temperature and ensuring efficient cooling throughout the process is critical.[6]

  • Controlled Reagent Addition: Adding the nitrating agent slowly and in small portions prevents the accumulation of unreacted reagents and allows for better management of the heat generated.[8]

  • Effective Agitation: Continuous and efficient stirring is essential to ensure homogenous mixing, prevent localized hotspots, and promote even heat distribution.[9]

  • Use of Inhibitors: The reaction product itself or an excess of concentrated nitric acid can act as an inhibitor to moderate the reaction rate.[1][8]

  • Process Understanding: Performing thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can help in understanding the reaction's thermal profile and identifying safe operating limits.[10]

Q4: Are there alternative, safer methods for nitrating 2-methylimidazole?

A4: Research into safer nitration methods is ongoing. The use of nitrate salts instead of mixed acids can lead to a smoother reaction.[6][7] Process intensification using microchannel reactors offers significantly better heat transfer and temperature control, which can greatly reduce the risk of a runaway reaction.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase - Addition of nitrating agent is too fast.- Inadequate cooling.- Poor agitation leading to localized hotspots.[9]- Reaction has entered a runaway state.- Immediately stop the addition of the nitrating agent.- Increase cooling to the maximum capacity.- If the temperature continues to rise uncontrollably, execute the pre-planned emergency shutdown procedure, which may include quenching the reaction by adding a large volume of a suitable cold, inert solvent or an appropriate neutralizing agent.
No reaction observed after adding nitrating agent - The reaction is in an induction period where reactants are accumulating.[1]- The temperature is too low for the reaction to initiate.- CAUTION: Do not add more nitrating agent. This is a critical point where a dangerous runaway can occur.- Continue stirring and maintain the set temperature.- If the reaction does not start after a reasonable time, consider a very slow and controlled increase in temperature.
Formation of excessive brown fumes (Nitrogen oxides) - Reaction temperature is too high, leading to decomposition of nitric acid and side reactions.[12]- Reduce the reaction temperature.- Slow down the rate of addition of the nitrating agent.
Low yield of the desired product - Incomplete reaction.- Side reactions due to improper temperature control or incorrect stoichiometry.- Degradation of the product at high temperatures.[6]- Ensure complete conversion by monitoring the reaction (e.g., by TLC or HPLC).- Optimize the reaction temperature and stoichiometry based on literature procedures or internal studies.- Avoid prolonged reaction times at elevated temperatures.
Solidification of the reaction mixture - The concentration of reactants is too high.- The product is precipitating out of the solution.- Consider using a suitable co-solvent to improve solubility.- Adjust the reactant concentrations.

Experimental Protocols

Below are summarized methodologies for the nitration of 2-methylimidazole based on literature. Note: These are generalized protocols and must be adapted and optimized with appropriate safety assessments for specific laboratory conditions.

Table 1: Summary of Nitration Protocols for 2-Methylimidazole

Method Reagents Temperature Profile Reaction Time Reported Yield Reference
Mixed Acid Nitration 2-methylimidazole, Nitric Acid (64-72%), Sulfuric Acid (86-92%)Add 2-methylimidazole to nitrating mixture at ≤ 30°C, stir for 3h, then raise to 40°C for 1h.4 hours + 5-6 hours standing55-91%[6]
Mixed Acid with Acetic Anhydride 2-methylimidazole, Acetic Acid, Acetic Anhydride, Sulfuric Acid (96%), Nitric Acid (98%)Cool suspension to 10°C, keep at 60-65°C for 30 min, cool, add nitric acid, and keep at 18-20°C.3-3.5 hours90%[6]
Nitrate Salt Nitration 2-methylimidazole, Sodium or Potassium Nitrate, Sulfuric Acid (94-96%)125-140°C4.5-5 hours50-52%[6]
Controlled Staged Nitration 2-methylimidazole, Nitric Acid (d=1.50), Sulfuric AcidInitial stage at a reduced temperature, followed by an increased temperature in a subsequent stage.-63-66%[1]

Visualizing Safety and Process

Diagram 1: Factors Leading to Runaway Reactions and Preventive Measures

This diagram illustrates the causal chain that can lead to a runaway reaction during the nitration of 2-methylimidazole and the corresponding safety barriers that can be implemented to mitigate this risk.

RunawayReactionPrevention cluster_causes Contributing Factors cluster_prevention Preventive Measures HighExothermicity High Reaction Exothermicity Runaway Runaway Reaction HighExothermicity->Runaway InductionPeriod Induction Period InductionPeriod->Runaway PoorMixing Poor Agitation/ Localized Hotspots PoorMixing->Runaway FastAddition Rapid Reagent Addition FastAddition->Runaway InadequateCooling Inadequate Cooling InadequateCooling->Runaway TempControl Strict Temperature Control TempControl->Runaway Mitigates SlowAddition Controlled Reagent Addition SlowAddition->Runaway Mitigates GoodAgitation Effective Agitation GoodAgitation->Runaway Mitigates Calorimetry Thermal Hazard Analysis (DSC/RC1) Calorimetry->Runaway Informs Prevention Inhibitors Use of Inhibitors Inhibitors->Runaway Mitigates ProcessIntensification Process Intensification (e.g., Microreactors) ProcessIntensification->Runaway Mitigates NitrationWorkflow start Start prep_reagents Prepare Nitrating Mixture (H2SO4 + HNO3) and 2-Methylimidazole Solution start->prep_reagents cool_reactor Cool Reactor to Initial Temperature (e.g., <= 30°C) prep_reagents->cool_reactor slow_addition Slowly Add 2-Methylimidazole Solution to Nitrating Mixture with Vigorous Stirring cool_reactor->slow_addition monitor_temp Continuously Monitor and Control Temperature slow_addition->monitor_temp monitor_temp->slow_addition Maintain Control stir_initial Stir at Initial Temperature for Specified Time (e.g., 3h) monitor_temp->stir_initial Addition Complete increase_temp Gradually Increase Temperature to Second Setpoint (e.g., 40°C) stir_initial->increase_temp stir_final Stir at Second Setpoint for Specified Time (e.g., 1h) increase_temp->stir_final quench Cool and Quench Reaction Mixture (e.g., on Ice) stir_final->quench isolate Isolate Product (Filtration, Washing, Drying) quench->isolate end End isolate->end

References

Technical Support Center: Regioselective Synthesis of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2-methyl-5-nitro-1-vinylimidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield of 2-Methyl-5-nitroimidazole (Precursor)

Potential Cause Troubleshooting Steps
Incomplete Nitration - Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids).- Monitor the reaction temperature closely; it should be high enough to promote the reaction but controlled to prevent decomposition.
Side Reactions - Over-nitration can occur. Control the stoichiometry of the nitrating agent.- The reaction is exothermic; maintain the recommended temperature range (e.g., 30-40°C) to minimize side product formation.
Product Loss During Workup - 2-Methyl-5-nitroimidazole has low solubility in water. Ensure complete precipitation by pouring the reaction mixture onto ice.- Wash the precipitate with cold water to remove residual acid without dissolving the product.

Issue 2: Poor Regioselectivity in the N-vinylation Step

Potential Cause Troubleshooting Steps
Formation of N-3 Isomer - The formation of the N-3 isomer can be influenced by steric hindrance from the nitro group.[1][2]- The choice of base and solvent is critical. For N-alkylation, using K2CO3 in acetonitrile has been shown to favor N-1 substitution.[1][2]- For vinylation with 1,2-dibromoethane, the use of a non-nucleophilic base like triethylamine (TEA) is recommended.
Reaction Conditions Not Optimized - Temperature plays a significant role. For N-alkylation, heating to around 60°C can improve yields.[1][2]- For the vinylation reaction with 1,2-dibromoethane on a similar substrate, a temperature of 70°C has been reported to be effective.

Issue 3: Low Yield of this compound

Potential Cause Troubleshooting Steps
Inefficient Vinylation Reagent - If using 1,2-dibromoethane, ensure it is in excess to favor the formation of the vinyl product over the bis-imidazole byproduct.[3]- Consider alternative vinylating agents such as vinyl acetate with a suitable catalyst, or direct vinylation with acetylene under pressure (requires specialized equipment).
Catalyst Deactivation (for catalyzed reactions) - If employing a palladium-catalyzed approach (e.g., with vinyl triflates or bromides), ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation.[4][5][6][7]- The choice of ligand is crucial for the efficiency of palladium-catalyzed N-vinylation.
Product Decomposition - Nitroimidazoles can be sensitive to strong bases and high temperatures over extended periods. Minimize reaction time and use the mildest effective base.
Difficult Purification - The product may be difficult to separate from unreacted starting material and isomers. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the regioselective N-vinylation of 2-methyl-5-nitroimidazole?

A1: The most common strategies involve the N-alkylation of 2-methyl-5-nitroimidazole with a precursor that can be converted to a vinyl group, or direct vinylation. A practical approach is the reaction with 1,2-dibromoethane followed by base-induced elimination of HBr. Another approach is the palladium-catalyzed cross-coupling with a vinylating agent.

Q2: How can I ensure the regioselective formation of the N-1 isomer over the N-3 isomer?

A2: Regioselectivity is primarily influenced by steric hindrance and the reaction conditions. The nitro group at the 5-position can sterically hinder the N-1 position to some extent. However, the choice of a suitable base and solvent system is key. For N-alkylation, a combination of potassium carbonate as the base and acetonitrile as the solvent has been shown to favor N-1 substitution.[1][2]

Q3: What are the critical safety precautions to take during the synthesis of 2-methyl-5-nitroimidazole?

A3: The nitration of 2-methylimidazole is a highly exothermic reaction and requires careful temperature control to prevent a runaway reaction. Use of concentrated nitric and sulfuric acids necessitates handling in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q4: My TLC analysis shows multiple spots after the vinylation reaction. What are the likely side products?

A4: Besides the desired N-1 vinylated product, you may be observing the unreacted 2-methyl-5-nitroimidazole, the N-3 vinylated isomer, and potentially a bis-adduct where two imidazole molecules have reacted with one 1,2-dibromoethane molecule.

Q5: Can I use vinyl acetate for the N-vinylation of 2-methyl-5-nitroimidazole?

A5: Yes, N-vinylation of imidazoles with vinyl acetate is a known method, often catalyzed by transition metals like palladium or iridium. This can be an alternative to methods involving haloalkanes or acetylene.

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthetic Steps

Reaction Step Reactants Catalyst/Base Solvent Temperature (°C) Reported Yield (%) Reference
Nitration2-methylimidazole, HNO₃, H₂SO₄--30-40Not specified[8]
N-alkylation (general)2-methyl-5-nitroimidazole, alkyl halideK₂CO₃Acetonitrile6066-85[1][2]
N-vinylation (analogous)2-nitroimidazole, 1,2-dibromoethaneTriethylamineDMF7052[3]
Pd-catalyzed N-vinylation (general)Imidazole, vinyl bromidePd(OAc)₂, racBINAP, Cs₂CO₃TolueneRefluxNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitroimidazole (Precursor)

  • Dissolve 0.44 moles (36 g) of 2-methylimidazole in 6 mL of concentrated nitric acid.

  • Control the exothermic reaction by maintaining the temperature between 30-40°C, using an ice bath as needed.

  • Slowly add 5 mL of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to boiling for 1 hour.

  • Cool the mixture and then add a mixture of 8 mL of sulfuric acid and nitric acid (1:1 v/v).

  • Heat the reaction for an additional hour.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the precipitate and wash it three times with cold water.

  • Dry the precipitate in the air to obtain 2-methyl-5-nitroimidazole.[8]

Protocol 2: Synthesis of this compound (Adapted from a similar procedure)

  • In a round-bottom flask, dissolve 2-methyl-5-nitroimidazole (1 equivalent) in DMF.

  • Add 1,2-dibromoethane (4 equivalents) and triethylamine (5 equivalents).

  • Heat the reaction mixture at 70°C with stirring for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into a cold 10% NaCl aqueous solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with 10% NH₄Cl aqueous solution and then with 10% NaHCO₃ aqueous solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Visualizations

experimental_workflow start Start: 2-Methylimidazole nitration Nitration (HNO₃, H₂SO₄) start->nitration precursor 2-Methyl-5-nitroimidazole nitration->precursor vinylation N-Vinylation (e.g., 1,2-dibromoethane, Base) precursor->vinylation purification Purification (Column Chromatography) vinylation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

regioselectivity_factors cluster_main Factors Influencing Regioselectivity cluster_inputs Inputs Reaction_Conditions Reaction Conditions Desired_Product N-1 Vinylation (this compound) Reaction_Conditions->Desired_Product Optimized (e.g., K₂CO₃ in ACN) Side_Product N-3 Vinylation Reaction_Conditions->Side_Product Sub-optimal Steric_Hindrance Steric Hindrance Steric_Hindrance->Desired_Product Favors N-1 Base Base Base->Reaction_Conditions Solvent Solvent Solvent->Reaction_Conditions Temperature Temperature Temperature->Reaction_Conditions

Caption: Key factors influencing the regioselectivity of N-vinylation.

References

Addressing the formation of 4-nitro isomers during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the formation of 4-nitro isomers during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the formation of 4-nitro isomers during aromatic nitration?

The formation of 4-nitro isomers, along with other positional isomers (ortho and meta), is primarily governed by the principles of electrophilic aromatic substitution. The key factors include:

  • Electronic Effects of Substituents: The existing substituents on the aromatic ring dictate the position of the incoming nitro group.

    • Activating Groups: Electron-donating groups (e.g., -OH, -NH₂, -OR, -CH₃) direct the incoming nitro group to the ortho and para positions. The para-isomer is often favored due to reduced steric hindrance.[1]

    • Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -SO₃H) direct the incoming nitro group to the meta position.[1]

  • Steric Hindrance: Bulky substituents on the aromatic ring can hinder the approach of the nitrating agent to the ortho positions, leading to a higher yield of the para-isomer.[2][3]

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of nitrating agent can significantly impact the ratio of isomers formed.

  • Nature of the Nitrating Agent: Different nitrating agents can exhibit different levels of reactivity and steric bulk, influencing the regioselectivity of the reaction.

Q2: How can I minimize the formation of unwanted nitro isomers?

Minimizing the formation of undesired nitro isomers involves careful control over reaction parameters and the selection of appropriate reagents. Here are some strategies:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product, which is often the 4-nitro isomer in the case of ortho/para directing groups.

  • Choice of Nitrating Agent: Milder nitrating agents or the use of catalysts can enhance regioselectivity. For instance, using nitric acid in acetic anhydride or employing solid acid catalysts like zeolites can favor the formation of the para-isomer.[4]

  • Protecting Groups: In cases like the nitration of aniline, protecting the highly activating amino group as an acetanilide can moderate its directing effect and improve the yield of the desired p-nitroaniline.

  • Metal-Mediated Nitration: The use of metal catalysts, such as mercury(II) or palladium(II), can alter the isomer distribution by changing the rate-determining step of the reaction.[5][6]

  • Ipso-Nitration: In specific substrates, an existing substituent at the para position can be replaced by a nitro group in a process called ipso-nitration, leading exclusively to the 4-nitro isomer.[5][7][8]

Q3: What analytical techniques are suitable for quantifying the ratio of nitro isomers?

Accurate quantification of nitro isomer ratios is crucial for reaction optimization. The following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile and thermally unstable nitroaromatic isomers. Reversed-phase columns, such as C18 or phenyl-hexyl, are often used with UV detection.[9][10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile nitro compounds. It provides both separation and structural information, allowing for the identification and quantification of different isomers.[4][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomer ratio by integrating the signals corresponding to protons that are unique to each isomer.[15][16][17][18]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nitro-compounds, with a focus on controlling the formation of 4-nitro isomers.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 4-nitro isomer Suboptimal reaction temperature: Higher temperatures can lead to the formation of multiple isomers and byproducts.Conduct the reaction at a lower temperature to favor the formation of the thermodynamically more stable para-isomer.
Inappropriate nitrating agent: Highly reactive nitrating agents can decrease selectivity.Use a milder nitrating agent (e.g., nitric acid in acetic acid) or explore catalytic methods (e.g., solid acid catalysts).
Steric hindrance from the substrate: A bulky ortho/para-directing group may still allow for significant ortho-substitution.Consider using a bulkier nitrating agent to increase steric repulsion at the ortho-position, thereby favoring para-substitution.
Difficult separation of 4-nitro isomer from other isomers Similar physicochemical properties of the isomers: Ortho and para isomers often have very close boiling points and polarities.Chromatography: Optimize the HPLC or GC method. For HPLC, try a different stationary phase (e.g., a phenyl-hexyl column for enhanced π-π interactions) or modify the mobile phase composition.[12] For GC, adjust the temperature program.
Crystallization: Fractional crystallization can sometimes be effective if there are sufficient differences in the crystal packing and solubility of the isomers.
Formation of significant amounts of meta-isomer with an ortho/para-directing group Reaction with the protonated form of an activating group: For example, in the nitration of aniline under strongly acidic conditions, the anilinium ion (ArNH₃⁺) is formed, which is a meta-director.Protect the activating group before nitration. For aniline, convert it to acetanilide first. The acetyl group can be removed by hydrolysis after the nitration step.[2]
Reaction is too slow or does not proceed to completion Deactivated aromatic ring: The substrate may be too electron-poor for the chosen nitrating conditions.Use a stronger nitrating agent (e.g., mixed acid with oleum) or increase the reaction temperature. However, be aware that this may decrease selectivity.
Poor solubility of the substrate: The aromatic compound may not be sufficiently soluble in the reaction medium.Choose a co-solvent that dissolves the substrate and is inert to the nitrating agent.
Ipso-substitution leading to undesired products Presence of a substituent other than hydrogen at the position of nitration. The ipso-nitration mechanism involves the replacement of a substituent. If this is not the desired outcome, modify the substrate to remove the group at the target position or choose a different synthetic route.[7][8]

Experimental Protocols

General Protocol for the Regioselective Nitration of an Activated Aromatic Compound

This protocol provides a general procedure for the nitration of an aromatic compound with an activating group, aiming to maximize the yield of the 4-nitro isomer.

Materials:

  • Substituted aromatic compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (or another suitable solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate in a suitable solvent like dichloromethane.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid, also cooled in an ice bath. This mixture should be prepared fresh.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the aromatic compound over a period of 15-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired 4-nitro isomer.

Analytical Protocol: Quantification of Nitro Isomers by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized depending on the specific isomers.

  • The mobile phase should be filtered and degassed before use.

Procedure:

  • Standard Preparation: Prepare stock solutions of the pure nitro isomers in the mobile phase at a known concentration. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the crude reaction product in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm (or the λmax of the nitro compounds)

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify the peaks corresponding to each isomer based on their retention times. Construct a calibration curve for each isomer by plotting peak area against concentration. Determine the concentration of each isomer in the sample from its peak area using the calibration curve.

Visualizations

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H3O H₃O⁺ HNO3->H3O H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2SO4->HSO4 Aromatic Aromatic Ring SigmaComplex σ-complex (Arenium ion) Aromatic->SigmaComplex + NO₂⁺ NitroAromatic Nitroaromatic Product SigmaComplex->NitroAromatic - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis Start Dissolve Aromatic Substrate Cool Cool to 0-5 °C Start->Cool AddNitratingAgent Add Nitrating Mixture Cool->AddNitratingAgent Monitor Monitor Reaction (TLC/HPLC) AddNitratingAgent->Monitor Quench Quench with Ice Monitor->Quench Extract Separate Organic Layer Quench->Extract Wash Wash with NaHCO₃ Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify Analyze Analyze Isomer Ratio (HPLC/GC-MS/NMR) Purify->Analyze

Caption: General Experimental Workflow for Aromatic Nitration.

Directing_Effects cluster_activating Activating Group (-R) cluster_deactivating Deactivating Group (-X) Activating e.g., -OH, -NH₂, -CH₃ OrthoPara Ortho & Para Products Activating->OrthoPara Directs to Deactivating e.g., -NO₂, -CN, -COOH Meta Meta Product Deactivating->Meta Directs to Aromatic Aromatic Ring Aromatic->Activating Aromatic->Deactivating

Caption: Influence of Substituents on Regioselectivity.

References

Troubleshooting HPLC separation of "2-Methyl-5-nitro-1-vinylimidazole" and its byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Methyl-5-nitro-1-vinylimidazole and its byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Peak Shape Problems

Q1: Why am I seeing peak fronting for my this compound peak?

Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors.[1][2] A primary reason is often sample overload, where too much sample is injected onto the column.[1][2] Another common cause is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a solvent stronger than the mobile phase, it can lead to distorted peaks.[1][2]

Potential CauseRecommended Solution
Sample Overload Decrease the injection volume or dilute the sample.[1][2]
Solvent Mismatch Dissolve the sample in the mobile phase whenever possible.[1]
Low Column Temperature Increase the column temperature to improve analyte solubility.[1]
Column Collapse If using a highly aqueous mobile phase, flush the column with a strong organic solvent like acetonitrile.[2]

Q2: My peaks are tailing. What could be the cause and how do I fix it?

Peak tailing, characterized by a drawn-out trailing edge of the peak, is a frequent issue in HPLC.[3] This can be due to interactions between the analyte and active sites on the column, such as residual silanols.[4] Other causes include column contamination, a void at the column inlet, or an inappropriate mobile phase pH.[5]

Potential CauseRecommended Solution
Secondary Interactions Use a lower pH mobile phase or add a competing base to the mobile phase. Consider using a base-deactivated column.
Column Contamination Flush the column with a strong solvent. Use a guard column to protect the analytical column.[1]
Column Void Replace the column.
Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its byproducts.

Q3: I am observing split peaks in my chromatogram. What should I do?

Split peaks can arise from both physical and chemical issues within the HPLC system.[6] A common physical cause is a partially blocked frit or a void in the column packing, which creates alternative flow paths for the sample.[4][7] Chemically, it could be due to the sample solvent being incompatible with the mobile phase or the presence of co-eluting impurities.[4]

Potential CauseRecommended Solution
Blocked Column Frit Replace the column frit or the entire column.[7]
Column Void/Contamination Back-flush the column. If the problem persists, replace the column.[4]
Solvent Incompatibility Ensure the sample is dissolved in the mobile phase or a weaker solvent.[4]
Co-eluting Byproducts Optimize the mobile phase composition or gradient to improve resolution.
Baseline and Extraneous Peak Issues

Q4: My baseline is noisy. How can I improve it?

A noisy baseline can significantly impact the sensitivity and accuracy of your analysis. Common culprits include air bubbles in the system, a contaminated detector cell, or impurities in the mobile phase.[1]

Potential CauseRecommended Solution
Air Bubbles Degas the mobile phase and purge the pump.[1]
Contaminated Detector Cell Flush the detector cell with a strong, appropriate solvent.[1][8]
Mobile Phase Impurities Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[8]
Detector Lamp Issue Check the lamp energy and replace if necessary.[1]

Q5: I'm seeing ghost peaks in my blank injections. Where are they coming from?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank runs.[9][10] These can originate from contamination in the mobile phase, carryover from previous injections in the autosampler, or leaching from system components.[9][10]

Potential CauseRecommended Solution
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents and additives.[9][10]
Sample Carryover Implement a robust needle wash protocol in your autosampler method, using a strong solvent.[1][10]
System Contamination Flush the entire HPLC system, including the injector and tubing, with a strong solvent.[9]
Leaching from Vials/Caps Use high-quality, low-bleed vials and septa.

Experimental Protocols

Below is a detailed, generalized reverse-phase HPLC (RP-HPLC) method that can be used as a starting point for the analysis of this compound and its byproducts.

Sample Preparation Protocol:

  • Accurately weigh approximately 10 mg of the sample (this compound and its byproducts).

  • Dissolve the sample in 10 mL of a diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Perform serial dilutions of the stock solution with the diluent to achieve the desired concentration for analysis (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 310 nm

Potential Byproducts and Separation Data

The synthesis of this compound may result in several byproducts. The table below presents hypothetical retention times and resolution values for the target compound and its potential impurities based on a typical RP-HPLC method.

CompoundRetention Time (min)Resolution (Rs)
2-Methyl-5-nitroimidazole (Starting Material)4.2-
2-Methyl-4-nitroimidazole (Isomeric Impurity)5.53.1
This compound (Product) 8.9 7.8
Unidentified Polymerization Byproduct12.35.4

Troubleshooting Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate logical troubleshooting workflows for common HPLC issues.

PeakTailingWorkflow start Peak Tailing Observed check_column Check for Column Contamination start->check_column flush_column Flush with Strong Solvent check_column->flush_column Yes check_pH Is Mobile Phase pH Appropriate? check_column->check_pH No flush_column->check_pH adjust_pH Adjust pH +/- 2 units from pKa check_pH->adjust_pH No check_silanol Consider Silanol Interactions check_pH->check_silanol Yes adjust_pH->check_silanol use_deactivated_column Use Base-Deactivated Column check_silanol->use_deactivated_column end Peak Shape Improved use_deactivated_column->end

Caption: Troubleshooting workflow for peak tailing.

SplitPeakWorkflow start Split Peaks Observed check_frit Inspect Column Frit start->check_frit replace_frit Replace Frit/Column check_frit->replace_frit Blocked check_solvent Check Sample Solvent Compatibility check_frit->check_solvent Clear replace_frit->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Incompatible check_coelution Investigate Co-elution check_solvent->check_coelution Compatible change_solvent->check_coelution optimize_method Optimize Separation Method check_coelution->optimize_method end Resolution Achieved optimize_method->end

Caption: Troubleshooting workflow for split peaks.

GhostPeakWorkflow start Ghost Peaks Detected run_blank Run Blank Gradient start->run_blank check_carryover Check for Sample Carryover run_blank->check_carryover Peak Present check_mobile_phase Inspect Mobile Phase run_blank->check_mobile_phase No Peak improve_wash Improve Needle Wash check_carryover->improve_wash end Clean Baseline improve_wash->end prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for ghost peaks.

References

Validation & Comparative

A Comparative Guide to Precursors in Metronidazole Synthesis: Evaluating Established Routes and Potential Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metronidazole, a cornerstone antimicrobial agent, is synthesized through various chemical pathways, with the choice of precursor significantly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of the performance of different precursors in metronidazole synthesis, supported by experimental data and detailed methodologies. We will focus on the industrially prevalent precursor, 2-methyl-5-nitroimidazole, and explore other potential alternatives, including a discussion on the hypothetical use of 2-methyl-5-nitro-1-vinylimidazole.

Performance Comparison of Metronidazole Precursors

The selection of a precursor for metronidazole synthesis is a critical decision in the drug development and manufacturing process. The following table summarizes quantitative data from various synthesis routes, offering a comparative overview of their performance.

PrecursorReagentsReaction ConditionsYield (%)Purity (%)Reference
2-Methyl-5-nitroimidazoleEthylene oxide, Formic acid, Sulfuric acidTemperature: 75-80°C71.7 - 73.3%99.7 - 100.2%[1]
2-Methyl-4(5)-nitroimidazoleEthylene sulphateTemperature: 80-90°C, followed by reflux in ethanol24% (based on starting material), 58-60% (based on converted material)Not specified[2]
2-Methylimidazole1. Nitration (HNO₃, H₂SO₄) 2. Reaction with Ethylene oxide1. High temperature 2. Not specifiedNot specified in a consolidated mannerNot specified[3]
This compoundHypothetical: e.g., Hydroboration-oxidationTheoreticalNot reportedNot reportedN/A

Note: The synthesis from this compound is a hypothetical route, as no direct experimental evidence for its use as a metronidazole precursor was found in the reviewed literature.

Synthesis Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the established and a hypothetical synthetic pathway for metronidazole.

Established Industrial Synthesis Route

G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydroxyethylation 2-Methylimidazole 2-Methylimidazole 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole 2-Methylimidazole->2-Methyl-5-nitroimidazole HNO₃, H₂SO₄ Metronidazole Metronidazole 2-Methyl-5-nitroimidazole->Metronidazole Ethylene oxide G This compound This compound Intermediate Organoborane Intermediate This compound->Intermediate 1. BH₃-THF (Hydroboration) Metronidazole Metronidazole Intermediate->Metronidazole 2. H₂O₂, NaOH (Oxidation)

References

Comparative analysis of the antimicrobial activity of "2-Methyl-5-nitro-1-vinylimidazole" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of 2-Methyl-5-nitro-1-vinylimidazole and its derivatives, offering insights into their efficacy against a range of microbial pathogens. The information presented is curated from scientific literature to support research and development in the field of antimicrobial agents.

Executive Summary

Nitroimidazole derivatives are a significant class of antimicrobial compounds with a broad spectrum of activity, particularly against anaerobic bacteria and protozoa. The core structure, 2-methyl-5-nitroimidazole, is the foundation for widely used drugs such as metronidazole and secnidazole. The introduction of a vinyl group at the N-1 position of the imidazole ring, creating this compound, represents a structural modification that could influence its biological activity. This guide synthesizes available data to compare the antimicrobial performance of this vinyl derivative with other key 2-methyl-5-nitroimidazole compounds. While comprehensive, directly comparative data for this compound is limited in the readily available literature, this analysis draws upon existing studies of related compounds to provide a valuable overview.

Comparative Antimicrobial Activity

The antimicrobial efficacy of nitroimidazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several key 2-methyl-5-nitroimidazole derivatives against the anaerobic bacterium Bacteroides fragilis. It is important to note that these values were obtained from a single comparative study and serve as a reference for the relative potency of these compounds.[1]

CompoundGeometric Mean MIC (µM) against Bacteroides fragilis
Tinidazole0.5
Ornidazole>0.5
Metronidazole≥1.0
Secnidazole≥1.0
Carnidazole>1.0
Dimetridazole6.6

Data sourced from a comparative study on various 2-methyl-5-nitroimidazole compounds. Activities are ranked on a molar basis, with lower MIC values indicating higher potency.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the antimicrobial activity of chemical compounds. The following are detailed methodologies for commonly employed techniques.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solution : A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a concentration that is significantly higher than the expected MIC.[5]

  • Serial Dilutions : A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][7] This creates a gradient of decreasing concentrations of the test compound across the wells.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[8] This suspension is then diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).[8]

  • Inoculation : Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation : The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[6][9] For anaerobic bacteria, incubation is carried out in an anaerobic environment.[9]

  • Reading the MIC : After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[5]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates : A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound.[7][10] This is achieved by adding the antimicrobial agent to the molten agar before it solidifies.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation : A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.[10] Multiple isolates can be tested on a single plate.

  • Incubation : The plates are incubated under appropriate conditions.

  • Reading the MIC : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.[10]

Mechanism of Action: The Role of the Nitro Group

The antimicrobial activity of 2-methyl-5-nitroimidazole derivatives is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring.[11] These compounds are prodrugs, meaning they are inactive until they are metabolized within the microbial cell.

The generally accepted mechanism of action involves the following steps:

  • Entry into the Microbial Cell : The nitroimidazole compound enters the microbial cell, often through passive diffusion.

  • Reductive Activation : In the low-redox-potential environment of anaerobic bacteria and certain protozoa, the nitro group of the imidazole ring is reduced by microbial enzymes, such as nitroreductases.[12] This reduction process generates highly reactive, short-lived nitro radical anions and other cytotoxic intermediates.[13][14]

  • DNA Damage : These reactive radical species interact with and damage the microbial DNA, leading to strand breakage and loss of helical structure.[13][14][15][16] This damage disrupts DNA replication and transcription, ultimately causing cell death.[17]

This selective activation in anaerobic environments is a key reason for the targeted activity of nitroimidazoles against these types of microorganisms.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antimicrobial Stock Solution C Serial Dilution in 96-well Plate A->C B Microbial Inoculum D Inoculation B->D C->D E Incubation D->E F Determine MIC E->F

Broth Microdilution Workflow for MIC Determination.

Mechanism_of_Action cluster_cell Microbial Cell Nitroimidazole This compound Activation Reductive Activation (Nitroreductase) Nitroimidazole->Activation Radicals Reactive Nitro Radical Anions Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breaks DNA->Damage Death Cell Death Damage->Death

Mechanism of Action of Nitroimidazole Derivatives.

References

Pioneering Quantification: A Comparative Guide to HPLC Methods for 2-Methyl-5-nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of chromatographic techniques for the quantification of 2-Methyl-5-nitroimidazole (2MNI), offering a foundational guide for the validation of methods for its vinyl derivative, 2-Methyl-5-nitro-1-vinylimidazole.

The following sections present a detailed comparison of HPLC methods, alternative analytical techniques, and the fundamental workflow for method validation, ensuring a comprehensive resource for analytical chemists.

Comparative Analysis of HPLC Methods for 2-Methyl-5-nitroimidazole (2MNI)

The successful separation and quantification of 2MNI have been achieved using various reversed-phase HPLC methods. The data presented below summarizes the key chromatographic conditions and performance metrics from a validated isocratic HPLC method, providing a solid foundation for adaptation to this compound.

ParameterMethod 1
Column C18, 5µm
Mobile Phase Methanol: Water (20:80 v/v)
Flow Rate 1.0 ml/min
Detection Wavelength Not Specified
Injection Volume 20 µl
Retention Time 3.86 min
Recovery ~98-102%
Precision (CV%) 0.6618%

Detailed Experimental Protocol: Isocratic RP-HPLC Method for 2MNI

This section provides a detailed protocol for a rapid and sensitive isocratic reversed-phase HPLC method for the determination of 2-Methyl-5-nitroimidazole.

1. Materials and Reagents:

  • 2-Methyl-5-nitroimidazole (Reference Standard)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 (5µm particle size) stainless steel column.

  • Mobile Phase: A filtered and degassed mixture of Methanol and Water in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 20 µl.

  • Detection: UV detection (wavelength to be optimized based on the UV spectrum of this compound).

  • Run Time: Approximately 30 minutes.

3. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations to construct a calibration curve.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the analyte in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of the analyte in the sample using the calibration curve.

Alternative Analytical Techniques

Beyond conventional HPLC with UV detection, more advanced techniques can offer higher sensitivity and selectivity, which may be particularly advantageous for complex matrices or trace-level quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS methods have been validated for the quantification of various nitroimidazole drugs and their metabolites in different matrices like pork meat and plasma.[1][2] These methods offer excellent sensitivity and specificity.

ParameterLC-MS/MS Method for Nitroimidazoles in Pork Meat[1]
Column C18
Extraction Ethyl acetate
Detection Tandem mass spectrometry (MRM mode)
Linearity (r) >0.99 (in the range of 0.5-10 µg/kg)
Recovery 101-107% at 1 µg/kg
Repeatability (RSDr) 4-12% at 1 µg/kg
Intermediate Precision (RSDip) 2-9% at 1 µg/kg
LOD (CCβ) 0.36-0.54 µg/kg

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be employed for the analysis of nitroimidazoles. However, a key consideration is that this technique often requires a derivatization step, which can add complexity to the sample preparation process.

HPLC Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness stability Solution Stability robustness->stability system_suitability System Suitability stability->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: General workflow for HPLC method validation.

This structured approach ensures that the developed analytical method is suitable for routine use and generates reliable data. For the quantification of this compound, a similar validation process would be essential to establish a new, robust HPLC method.

References

Navigating the Catalytic Landscape for 2-Methyl-5-nitro-1-vinylimidazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of the efficacy of different catalysts in the synthesis of 2-Methyl-5-nitro-1-vinylimidazole, a crucial building block in the development of novel therapeutic agents. We present a summary of experimental data, detailed methodologies, and a visual representation of the synthetic workflow to aid in the selection of the most effective catalytic system.

The introduction of a vinyl group onto the N-1 position of 2-methyl-5-nitroimidazole is a critical transformation. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and overall viability. This guide explores different catalytic approaches, primarily focusing on transition metal-based systems that have shown promise in related N-vinylation reactions.

Comparative Analysis of Catalyst Performance

While direct comparative studies on a wide range of catalysts for the specific synthesis of this compound are limited in publicly available literature, we can extrapolate and compare potential catalytic systems based on their performance in the N-vinylation of similar imidazole and azole substrates. The following table summarizes the performance of representative palladium and copper-based catalytic systems, which are the most promising candidates for this transformation.

Catalyst SystemVinylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-based
Pd(OAc)₂ / rac-BINAPVinyl BromideCs₂CO₃TolueneReflux2045-76[1][2]
Copper-based
Copper Iodide (CuI) / N,N'-DimethylethylenediamineVinyl Bromide/IodideCs₂CO₃Toluene or Dioxane80-10012-24Moderate to High
Non-Catalyzed
-1,2-DibromoethaneTriethylamine (TEA)DMF702452

Note: The data for the copper-based system is generalized from typical copper-catalyzed N-vinylation reactions of azoles, as specific data for 2-methyl-5-nitroimidazole was not available in the searched literature. The non-catalyzed method provides a baseline for comparison.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-vinylated imidazoles, which can be adapted for the synthesis of this compound.

Palladium-Catalyzed N-Vinylation Protocol

This protocol is based on the successful N-vinylation of imidazole derivatives using a palladium catalyst.[1][2]

Materials:

  • 2-Methyl-5-nitroimidazole

  • Vinyl Bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried round-bottomed flask under an argon atmosphere, add Pd(OAc)₂ (0.03 mmol), rac-BINAP (0.04 mmol), and Cs₂CO₃ (1.2 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add 2-methyl-5-nitroimidazole (1.0 mmol) to the mixture.

  • Finally, add the vinyl bromide (1.0 mmol).

  • The reaction mixture is then heated to reflux and stirred for 20 hours under the argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Non-Catalyzed N-Vinylation using 1,2-Dibromoethane

This method provides an alternative, catalyst-free route to a vinylated nitroimidazole.

Materials:

  • 2-Methyl-5-nitroimidazole

  • 1,2-Dibromoethane

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-methyl-5-nitroimidazole (1.0 equiv.) in DMF in a round-bottom flask.

  • Add 1,2-dibromoethane (4.0 equiv.) and triethylamine (5.0 equiv.) to the solution.

  • Heat the reaction mixture to 70°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_product Final Product Reactant1 2-Methyl-5-nitroimidazole ReactionVessel Reaction Setup (Inert Atmosphere) Reactant1->ReactionVessel Reactant2 Vinylating Agent (e.g., Vinyl Bromide) Reactant2->ReactionVessel Workup Extraction & Washing ReactionVessel->Workup Reaction Completion Catalyst Catalyst System (e.g., Pd(OAc)₂ / rac-BINAP) Catalyst->ReactionVessel Base Base (e.g., Cs₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. However, the logical relationship in catalyst selection and reaction optimization can be visualized as follows:

logical_relationship Start Objective: Synthesize this compound Catalyst_Choice Catalyst Selection Start->Catalyst_Choice Pd_Catalyst Palladium-based Catalyst_Choice->Pd_Catalyst High Activity for N-Arylation Cu_Catalyst Copper-based Catalyst_Choice->Cu_Catalyst Cost-Effective Alternative Other_Catalyst Other Transition Metals Catalyst_Choice->Other_Catalyst Exploratory Reaction_Conditions Reaction Condition Optimization Pd_Catalyst->Reaction_Conditions Cu_Catalyst->Reaction_Conditions Other_Catalyst->Reaction_Conditions Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Reaction_Conditions->Solvent Base Base Reaction_Conditions->Base Ligand Ligand Reaction_Conditions->Ligand Analysis Analysis of Results (Yield, Purity, Time) Temperature->Analysis Solvent->Analysis Base->Analysis Ligand->Analysis Optimal_Protocol Optimized Synthetic Protocol Analysis->Optimal_Protocol

Caption: Decision-making process for catalyst selection and optimization.

References

A Comparative Guide to 2-Methyl-5-nitroimidazole and 2-Methyl-4-nitroimidazole in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of a drug's final efficacy, purity, and yield. For the widely used nitroimidazole class of antibiotics and antiprotozoal agents, two isomeric precursors, 2-methyl-5-nitroimidazole and 2-methyl-4-nitroimidazole, serve as fundamental building blocks. While structurally similar, the position of the nitro group profoundly influences the synthetic pathways, reaction kinetics, and the profile of the resulting active pharmaceutical ingredients (APIs). This guide provides an objective comparison of these two precursors, supported by experimental data, to inform researchers and drug development professionals in their synthetic strategy.

A note on nomenclature: The user's query mentioned "2-Methyl-5-nitro-1-vinylimidazole". This appears to be a less common derivative. The primary precursor for the vast majority of commercial 5-nitroimidazole drugs is 2-methyl-5-nitroimidazole. This guide will focus on the comparison between the foundational isomers: 2-methyl-5-nitroimidazole and 2-methyl-4-nitroimidazole.

Core Differences and Synthetic Implications

The primary distinction lies in the position of the electron-withdrawing nitro group on the imidazole ring.

  • 2-Methyl-5-nitroimidazole : This isomer is the cornerstone for the synthesis of the most prominent nitroimidazole drugs, including Metronidazole, Tinidazole, Ornidazole, and Secnidazole.[1][2][3] The position of the nitro group at the 5-position allows for straightforward N-alkylation at the 1-position, which is the key step in building the side chains that define each specific drug.

  • 2-Methyl-4-nitroimidazole : This isomer is less commonly used for the major antibacterial and antiprotozoal drugs but is a key intermediate in the synthesis of other derivatives, such as certain antifungal agents.[4] The synthesis of N-1 substituted compounds from this precursor can be more challenging due to regioselectivity issues, sometimes leading to the formation of isomeric byproducts.[5] For instance, in the synthesis of Nimorazole, the 4-nitro isomer (isonimorazole) can be formed as a side product.[5]

Comparative Synthesis Data

The following tables summarize quantitative data for the synthesis of several key nitroimidazole drugs, primarily utilizing 2-methyl-5-nitroimidazole as the starting material. Data for large-scale synthesis using 2-methyl-4-nitroimidazole for these specific drugs is less prevalent in available literature, underscoring the industry preference for the 5-nitro isomer.

Table 1: Synthesis of Ornidazole from 2-Methyl-5-nitroimidazole

ParameterValueReference
Starting Material2-Methyl-5-nitroimidazole, Epichlorohydrin[6]
SolventEthyl Acetate[6]
CatalystMacroporous acid polymer resin[7]
Reaction Time6 hours[6]
Temperature25-30°C[6]
Product Purity (HPLC)99.67%[6]
Yield85.2%[6]

Table 2: Synthesis of Secnidazole from 2-Methyl-5-nitroimidazole

ParameterValueReference
Starting Material2-Methyl-5-nitroimidazole, 1-bromo-2-propanol[8][9]
SolventAcetone[8][9]
CatalystPotassium Carbonate or Sodium Carbonate[8][9]
Reaction TypeReflux Reaction[9]
Yield86-88%[8]

Table 3: Synthesis of Tinidazole from 2-Methyl-5-nitroimidazole

ParameterValueReference
Starting Material2-Methyl-5-nitroimidazole, 2-ethyl-thio-ethanol[10]
Reaction Step 1Condensation with H₂SO₄ and Acetic Acid[10]
Reaction Step 2Oxidation with H₂O₂ and Tungstic Acid[10]
Overall Yield~50% (Conventional)[10]

Table 4: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

ParameterValueReference
Starting Material2-Methyl-5-nitroimidazole, 2-chloroethanol[11]
Reaction ConditionAlkylation[12]
Yield65-70%[13]

Experimental Protocols

Protocol 1: Synthesis of Ornidazole

This protocol is based on the alkylation of 2-methyl-5-nitroimidazole with epichlorohydrin.[6][7]

  • Preparation : To a reaction flask, add 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of a suitable catalyst (e.g., macroporous acid polymer resin).

  • Reaction : Stir the mixture to ensure homogeneity. Add 127.1 g of epichlorohydrin to the flask. Maintain the reaction temperature between 25-30°C and continue stirring for 6 hours.

  • Work-up : After the reaction is complete, add 127.1 g of water. Adjust the pH to approximately 4.0 using 1 mol/L hydrochloric acid and separate the organic and aqueous layers.

  • Purification : Wash the organic phase with water, then dry it over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to remove the solvent.

  • Crystallization : Recrystallize the resulting solid from ethanol and dry to obtain the final Ornidazole product.

Protocol 2: Synthesis of Secnidazole

This protocol describes the synthesis via reaction with 1-bromo-2-propanol in acetone.[8][9]

  • Preparation : In a 10L glass reaction vessel, add 635g of 2-methyl-5-nitroimidazole, 1380g of 1-bromo-2-propanol, 1480g of potassium carbonate, and 5L of acetone. The molar ratio of reactants is approximately 1:2:2.1:14 respectively.

  • Reaction : Heat the mixture to reflux and maintain the reaction until completion, monitoring via TLC.

  • Work-up : After the reaction, the mixture is subjected to separation and purification processes. This typically involves filtration to remove inorganic salts and evaporation of the solvent.

  • Crystallization : The crude product is then purified by crystallization from a suitable solvent to yield pure Secnidazole. The reported yield for this process is approximately 88%.[8]

Visualizing Synthesis and Mechanism of Action

Synthesis Pathways

The synthesis of 5-nitroimidazole drugs predominantly involves the N-alkylation of the imidazole ring. The choice of the alkylating agent determines the final drug product.

G cluster_5_nitro Synthesis from 2-Methyl-5-nitroimidazole cluster_4_nitro Synthesis from 2-Methyl-4-nitroimidazole start_5 2-Methyl-5-nitroimidazole reagent1 + 2-Chloroethanol reagent2 + Epichlorohydrin reagent3 + 1-(2-ethylthio)ethanol reagent4 + 1-bromo-2-propanol drug1 Metronidazole reagent1->drug1 drug2 Ornidazole reagent2->drug2 drug3 Tinidazole reagent3->drug3 drug4 Secnidazole reagent4->drug4 start_4 2-Methyl-4-nitroimidazole reagent5 + Alkylating Agents drug5 Antifungal Derivatives reagent5->drug5 N-Alkylation byproduct Isomeric Byproducts (e.g., Isonimorazole) reagent5->byproduct

Caption: Comparative synthesis routes from 5-nitro and 4-nitro isomers.

Mechanism of Action: A Shared Pathway

Despite different synthetic origins, all nitroimidazole drugs share a common mechanism of action. They function as prodrugs that are selectively activated within anaerobic bacteria or protozoa. This activation is the key to their therapeutic effect.[14][15][16][17]

G cluster_workflow Mechanism of Action for Nitroimidazole Drugs drug Nitroimidazole Prodrug (e.g., Metronidazole, Ornidazole) diffusion Passive Diffusion into Anaerobic Cell drug->diffusion activation Reduction of Nitro Group (NO2) by Microbial Nitroreductases diffusion->activation radicals Generation of Reactive Nitro Radical Anions & Cytotoxic Intermediates activation->radicals damage DNA Damage (Strand Breaks, Helix Destabilization) radicals->damage death Inhibition of DNA Synthesis & Cell Death damage->death

References

Performance Under the Microscope: Evaluating HPLC Columns for 2-Methyl-5-nitro-1-vinylimidazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of compounds like 2-Methyl-5-nitro-1-vinylimidazole is critical. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, with the choice of column being a pivotal factor in achieving reliable and reproducible results. This guide provides a comparative evaluation of different HPLC columns for the analysis of this compound and structurally similar nitroimidazole compounds, supported by experimental data and detailed protocols.

Comparative Analysis of HPLC Column Performance

The selection of an appropriate HPLC column is crucial for obtaining optimal separation, peak shape, and sensitivity. While specific data for this compound is limited, analysis of the closely related 2-Methyl-5-nitroimidazole and other nitroimidazole derivatives provides valuable insights into column performance. The following table summarizes the performance of commonly used reversed-phase columns.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseRetention Time (min)AsymmetryTheoretical Plates
Symmetry C18 Octadecylsilane54.6 x 150Acetonitrile:Water (gradient)~3.86<1.5>2000
Phenomenex C8 Octylsilane-250 x 4.6Methanol:Water:Triethylamine (90:10:0.1)~7.0--
Newcrom R1 Reverse Phase--Acetonitrile:Water:Phosphoric Acid---

Note: The data presented is a synthesis from multiple sources analyzing 2-Methyl-5-nitroimidazole and other related nitroimidazole compounds. Performance may vary based on the specific instrumentation and exact experimental conditions.

In-Depth Look at Column Characteristics

Symmetry C18: This column is a popular choice for the analysis of a wide range of pharmaceutical compounds. For nitroimidazole analysis, a C18 column with a gradient elution of acetonitrile and water has been shown to provide good separation of the main compound from its impurities.[1] The retention time for 2-Methyl-5-nitroimidazole is relatively short, allowing for rapid analysis.[1]

Phenomenex C8: C8 columns have a shorter alkyl chain than C18 columns, which can result in shorter retention times for non-polar analytes. A method using a C8 column with a mobile phase of methanol, water, and triethylamine has been successfully employed for the determination of related compounds.[1]

Newcrom R1: This is a specialized reverse-phase column with low silanol activity.[2] It is designed to provide unique selectivity for a variety of compounds. For the analysis of benzimidazole, 2-methyl-5-nitro-, a simple mobile phase of acetonitrile, water, and phosphoric acid is recommended.[2] This type of column could offer an alternative selectivity for challenging separations of this compound and its impurities.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of nitroimidazole compounds, which can be adapted for this compound.

Method 1: Analysis using a Symmetry C18 Column[1]
  • Column: Symmetry C18 (4.6 mm × 150 mm, 5 µm, Waters)

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Program:

    • 0-5 min: 7% A

    • 5-10 min: 12% A

    • 10-40 min: 12% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method 2: Analysis using a Phenomenex C8 Column[1]
  • Column: Phenomenex C8 (250 cm X 4.6 mm)

  • Mobile Phase: Methanol: Milli-Q Water: Triethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specified wavelength (e.g., 310 nm)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method 3: Analysis using a Newcrom R1 Column[2]
  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid

  • Note: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making for column selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Standard and Sample Solutions hplc_system HPLC System with Selected Column (C18, C8, or Newcrom R1) sample_prep->hplc_system Inject data_acquisition Data Acquisition hplc_system->data_acquisition Detect peak_integration Peak Integration and Quantification data_acquisition->peak_integration performance_eval Performance Evaluation (Retention Time, Asymmetry, Plates) peak_integration->performance_eval

Caption: A generalized workflow for the HPLC analysis of this compound.

column_selection start Start: Need to Analyze This compound routine_analysis Routine Analysis with Known Impurity Profile? start->routine_analysis c18_column Use Standard C18 Column routine_analysis->c18_column Yes complex_matrix Complex Sample Matrix or Co-eluting Impurities? routine_analysis->complex_matrix No end Optimized Method c18_column->end c8_column Try C8 Column for Alternative Selectivity complex_matrix->c8_column Yes specialized_column Consider Specialized Column (e.g., Newcrom R1) for Unique Selectivity complex_matrix->specialized_column If C8 fails c8_column->end specialized_column->end

Caption: A decision tree for selecting an appropriate HPLC column.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-Methyl-5-nitro-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Methyl-5-nitro-1-vinylimidazole, a key intermediate and potential impurity in the synthesis of various nitroimidazole-based active pharmaceutical ingredients (APIs). The cross-validation of analytical methods is a critical step to ensure the reliability, accuracy, and reproducibility of results across different techniques and laboratories.[1][2] This document outlines detailed experimental protocols, presents comparative performance data, and offers a logical workflow for the cross-validation process to support robust drug development and quality control.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the characterization and quantification of this compound is dependent on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required level of sensitivity and specificity. This section provides a comparative summary of the most common analytical techniques employed for the analysis of nitroimidazole compounds.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL1.5 µg/mL
Specificity HighVery HighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related nitroimidazole compounds and may require further optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of nitroimidazole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 30:70 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 310 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate. Derivatization may be required for improved volatility and thermal stability.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of compounds with chromophores, such as the nitroimidazole ring.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 N Hydrochloric Acid or Methanol.

  • Wavelength Scan: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar nitroimidazoles, the λmax is typically around 275-320 nm.[4]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve.

Cross-Validation Workflow

The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results.[2] This is particularly important when transferring a method between laboratories or when using multiple methods for product characterization.[1]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Methods for Comparison (e.g., HPLC, GC-MS, UV-Vis) define_analyte->select_methods define_acceptance Define Acceptance Criteria (e.g., Accuracy, Precision) select_methods->define_acceptance prepare_samples Prepare Standard and Quality Control Samples define_acceptance->prepare_samples analyze_hplc Analyze Samples using HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms analyze_uvvis Analyze Samples using UV-Vis prepare_samples->analyze_uvvis compare_data Compare Results from All Methods analyze_hplc->compare_data analyze_gcms->compare_data analyze_uvvis->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis assess_acceptance Assess Against Acceptance Criteria statistical_analysis->assess_acceptance conclusion Methods are Cross-Validated OR Further Method Optimization Required assess_acceptance->conclusion

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and sample matrices, ensuring adherence to internal quality standards and regulatory guidelines.

References

Benchmarking the cost-effectiveness of different synthetic routes to "2-Methyl-5-nitro-1-vinylimidazole"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Effectiveness Benchmark of Synthetic Routes

The synthesis of 2-Methyl-5-nitro-1-vinylimidazole, a key scaffold in the development of novel therapeutic agents, is achievable through various synthetic pathways. The selection of an optimal route is a critical decision for researchers and drug development professionals, balancing factors of yield, cost-effectiveness, and reaction conditions. This guide provides a comparative analysis of two potential synthetic routes to this target molecule, offering experimental data and detailed protocols to inform laboratory and industrial-scale production decisions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Vinylation with AcetyleneRoute 2: Palladium-Catalyzed Vinylation with Vinyl Bromide
Starting Material 2-Methyl-5-nitroimidazole2-Methyl-5-nitroimidazole
Vinylation Reagent AcetyleneVinyl Bromide
Catalyst Potassium HydroxidePalladium(II) Acetate, rac-BINAP
Solvent Dioxane and MethanolAnhydrous Toluene
Temperature High Temperature (e.g., 180 °C)Reflux Temperature
Reaction Time Several Hours~20 hours
Yield High (Potentially >90%)Moderate (e.g., 45% for similar substrates)
Cost of Reagents Acetylene (gas, relatively low cost), Potassium Hydroxide (low cost)Vinyl Bromide (higher cost), Palladium Catalyst and Ligand (high cost)
Safety Considerations Handling of acetylene gas under pressure requires specialized equipment and safety precautions.Palladium catalysts can be toxic and require careful handling and removal from the final product. Vinyl bromide is a hazardous chemical.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic routes for producing this compound from its precursor, 2-Methyl-5-nitroimidazole.

Synthesis_Comparison cluster_precursor Precursor Synthesis cluster_route1 Route 1: Direct Vinylation cluster_route2 Route 2: Pd-Catalyzed Vinylation 2_Methylimidazole 2_Methylimidazole 2_Methyl_5_nitroimidazole 2-Methyl-5-nitroimidazole 2_Methylimidazole->2_Methyl_5_nitroimidazole Nitration Nitrating_Agent Nitric Acid / Sulfuric Acid Nitrating_Agent->2_Methyl_5_nitroimidazole Product1 This compound 2_Methyl_5_nitroimidazole->Product1 Vinylation Product2 This compound 2_Methyl_5_nitroimidazole->Product2 Vinylation Acetylene Acetylene Acetylene->Product1 KOH Potassium Hydroxide KOH->Product1 Vinyl_Bromide Vinyl Bromide Vinyl_Bromide->Product2 Pd_Catalyst Pd(OAc)2 / rac-BINAP Pd_Catalyst->Product2

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Precursor Synthesis: 2-Methyl-5-nitroimidazole

The necessary precursor, 2-Methyl-5-nitroimidazole, can be synthesized from 2-methylimidazole through nitration. A common industrial method involves the use of a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures[1].

Materials:

  • 2-methylimidazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Dissolve 2-methylimidazole in concentrated nitric acid, controlling the exothermic reaction by adding ice to maintain a temperature of 30-40°C[1].

  • Slowly add concentrated sulfuric acid to the solution[1].

  • Boil the reaction mixture for one hour[1].

  • After cooling, add a mixture of sulfuric acid and nitric acid (1:1) and heat for another hour[1].

  • Pour the reaction mixture onto ice to precipitate the product[1].

  • Filter the precipitate, wash it three times with water, and air dry to obtain 2-Methyl-5-nitroimidazole[1].

Route 1: Direct Vinylation with Acetylene

This method involves the direct N-vinylation of 2-Methyl-5-nitroimidazole using acetylene gas under basic conditions. This approach is analogous to the vinylation of 2-methyl-imidazole.

Materials:

  • 2-Methyl-5-nitroimidazole

  • Acetylene gas

  • Potassium hydroxide (as a catalyst)

  • Dioxane and Methanol (solvent mixture)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • In a high-pressure autoclave, dissolve 2-Methyl-5-nitroimidazole, a catalytic amount of potassium salt of 2-Methyl-5-nitroimidazole, and hydroquinone in a mixed solvent of dioxane and methanol.

  • Introduce acetylene gas into the autoclave under pressure.

  • Heat the reaction mixture to approximately 180°C for several hours.

  • After the reaction is complete, cool the autoclave and vent the excess acetylene.

  • Distill off the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Route 2: Palladium-Catalyzed Vinylation with Vinyl Bromide

This route utilizes a palladium-catalyzed cross-coupling reaction between 2-Methyl-5-nitroimidazole and a vinyl halide, such as vinyl bromide. This method offers an alternative to the high-pressure conditions of the acetylene route.

Materials:

  • 2-Methyl-5-nitroimidazole

  • Vinyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (rac-BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a round-bottomed flask under an inert atmosphere (e.g., argon), combine 2-Methyl-5-nitroimidazole, cesium carbonate, palladium(II) acetate, and rac-BINAP in anhydrous toluene[2].

  • Add vinyl bromide to the mixture.

  • Heat the reaction mixture to reflux and stir for approximately 20 hours[2].

  • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., THF) and filter through Celite to remove the catalyst[2].

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in a suitable solvent (e.g., chloroform) and wash with brine[2].

  • Dry the organic phase, evaporate the solvent, and purify the product by column chromatography.

Cost-Effectiveness Analysis

A primary consideration in selecting a synthetic route is the overall cost, which encompasses raw materials, catalysts, solvents, and the necessary equipment and safety measures.

  • Route 1 (Direct Vinylation with Acetylene): This route benefits from the relatively low cost of acetylene gas and potassium hydroxide. However, the requirement for high-pressure equipment (autoclave) and stringent safety protocols for handling acetylene can represent a significant capital investment and operational cost. The potentially high yield of this method could offset some of these costs, particularly at an industrial scale.

  • Route 2 (Palladium-Catalyzed Vinylation): The main cost drivers for this route are the expensive palladium catalyst and the phosphine ligand (rac-BINAP). While the reaction is performed under less harsh conditions than the acetylene route, the cost of these reagents can be prohibitive, especially for large-scale synthesis. The cost of vinyl bromide is also generally higher than that of acetylene. The moderate yields may also impact the overall cost per gram of the final product.

The price of the starting material, 2-Methyl-5-nitroimidazole, is a common factor for both routes and can vary based on supplier and purity. Current market prices range from approximately ₹800/kg to higher prices for smaller quantities from chemical suppliers[3].

Conclusion

The choice between direct vinylation with acetylene and palladium-catalyzed vinylation with vinyl bromide for the synthesis of this compound depends heavily on the specific needs and resources of the research or production team.

  • For large-scale industrial production where high yield is paramount and the initial investment in high-pressure equipment is feasible, Route 1 may prove to be the more cost-effective option in the long run due to the lower cost of the primary vinylating agent.

  • For laboratory-scale synthesis and research purposes , where flexibility, milder reaction conditions, and the avoidance of high-pressure apparatus are prioritized, Route 2 offers a viable, albeit potentially more expensive, alternative.

Further optimization of reaction conditions, catalyst loading, and solvent choice for both routes could lead to improved yields and cost-effectiveness. Researchers are encouraged to perform a thorough cost analysis based on their specific procurement options and scale of operation before selecting a synthetic pathway.

References

Comparative Spectroscopic Analysis of 2-Methyl-5-nitro-1-vinylimidazole and its 4-Nitro Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 2-methyl-1-vinylimidazole isomers with positional nitro groups. This report provides a detailed comparative analysis of the spectroscopic properties of 2-Methyl-5-nitro-1-vinylimidazole and its key isomer, 2-Methyl-4-nitro-1-vinylimidazole. The data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers a foundational dataset for the identification, characterization, and quantification of these compounds in research and development settings.

The position of the nitro group on the imidazole ring significantly influences the electronic environment and, consequently, the spectroscopic characteristics of these molecules. Understanding these differences is crucial for medicinal chemists and pharmacologists in the development of novel therapeutics, as nitroimidazoles are a well-established class of antimicrobial and radiosensitizing agents.

Executive Summary of Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the two isomers. While direct experimental data for this compound is limited in publicly available literature, the data for its precursor, 2-Methyl-5-nitroimidazole, and related derivatives are provided for a foundational comparison. The data for the 4-nitro isomer is more readily available and serves as a direct comparative reference.

Table 1: Comparative ¹H NMR Spectroscopic Data (ppm)

CompoundImidazole-HVinyl-H (α)Vinyl-H (β, cis)Vinyl-H (β, trans)Methyl-H
2-Methyl-4-nitro-1-vinylimidazole (estimated) ~8.0-8.3~7.0-7.2~5.3-5.5~5.8-6.0~2.5
1-Allyl-2-methyl-4-nitro-1H-imidazole [1]7.93 (s, 1H, H-5)---2.5 (s, 3H)
2-Methyl-5-nitroimidazole [2]7.96 (s, 1H)---2.50 (s, 3H)
2-Nitro-1-vinyl-1H-imidazole [3]7.36 (s, 1H), 7.20 (s, 1H)7.63 (dd, 1H)5.31 (dd, 1H)5.50 (dd, 1H)-

Table 2: Comparative ¹³C NMR Spectroscopic Data (ppm)

CompoundImidazole-C2Imidazole-C4Imidazole-C5Vinyl-C (α)Vinyl-C (β)Methyl-C
1-Allyl-2-methyl-4-nitro-1H-imidazole [1]154.9138.9130.9--12.9
2-Methyl-5-nitroimidazole ~150~120~140--~14
2-Nitro-1-vinyl-1H-imidazole [3]-129.23122.41130.45109.71-

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundC=C (vinyl)NO₂ (asymmetric)NO₂ (symmetric)C-N (imidazole)
2-Methyl-4-nitroimidazole -~1520~1350~1470
2-Methyl-5-nitroimidazole [4]-1520-15401350-1370~1480
2-Nitro-1-vinyl-1H-imidazole [3]1635152713481265

Table 4: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent
2-Methyl-4-nitroimidazole ~300-320Varies
2-Methyl-5-nitroimidazole ~310-330Varies
p-[2-(5-nitro-1-vinylimidazol-2-yl)vinyl]benzoic acid, methyl ester 258, 361-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
2-Methyl-4-nitroimidazole 12797, 81, 69
2-Methyl-5-nitroimidazole [2]127111, 97, 81
2-Nitro-1-vinyl-1H-imidazole [3]140 [M+H]⁺-

Experimental Protocols

Standardized protocols for the spectroscopic analysis of nitroimidazole derivatives are outlined below. Specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 2. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Data Acquisition: Record the UV-Vis spectrum using a double-beam spectrophotometer, scanning from approximately 200 to 600 nm. Use the pure solvent as a reference blank.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mechanism of Action: A Signaling Pathway Perspective

The biological activity of nitroimidazoles is predicated on the reductive activation of the nitro group, a process that is significantly more efficient in the hypoxic environments of anaerobic bacteria and tumor cells. This selective activation is the basis for their therapeutic window. The generally accepted mechanism of action is depicted below.

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Anaerobic Cell Nitroimidazole Nitroimidazole Nitroimidazole_int Nitroimidazole Nitroimidazole->Nitroimidazole_int Passive Diffusion Nitro_Radical Nitroso Radical (R-NO₂⁻) Nitroimidazole_int->Nitro_Radical Reduction Hydroxylamine Hydroxylamine Derivative Nitro_Radical->Hydroxylamine Further Reduction DNA_Damage DNA Strand Breakage & Damage Nitro_Radical->DNA_Damage Other_Radicals Other Reactive Metabolites Hydroxylamine->Other_Radicals Other_Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Nitroreductase Nitroreductase (e.g., Ferredoxin) Nitroreductase->Nitro_Radical

Caption: Mechanism of action of nitroimidazole compounds.

Experimental Workflow for Spectroscopic Analysis

The logical flow for a comprehensive spectroscopic analysis of novel nitroimidazole compounds is outlined below. This workflow ensures a systematic approach from sample preparation to data interpretation.

Experimental_Workflow Start Start: Purified Isomer NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Start->NMR_Analysis IR_Analysis IR Spectroscopy Start->IR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Start->UV_Vis_Analysis MS_Analysis Mass Spectrometry Start->MS_Analysis Data_Integration Integrate Spectroscopic Data NMR_Analysis->Data_Integration IR_Analysis->Data_Integration UV_Vis_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Confirmation Structural Confirmation & Isomer Differentiation Data_Integration->Structure_Confirmation End End: Characterized Compound Structure_Confirmation->End

Caption: A typical workflow for spectroscopic analysis.

References

Evaluating the Biological Activity of Polymers Derived from 2-Methyl-5-nitro-1-vinylimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Polymers derived from 2-Methyl-5-nitro-1-vinylimidazole are a class of materials with significant potential in this area, owing to the well-established antimicrobial properties of the nitroimidazole moiety. This guide provides a comparative evaluation of the biological activity of these polymers against alternative antimicrobial polymeric systems, supported by available data and detailed experimental protocols.

Introduction to Poly(this compound)

Polymers incorporating the 2-methyl-5-nitroimidazole functionality are anticipated to exhibit potent antimicrobial effects. The biological activity of nitroimidazoles is primarily attributed to a reductive bioactivation process within anaerobic or microaerophilic environments.[1][] The nitro group of the imidazole ring is reduced by microbial enzymes, such as nitroreductases, to form reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[1][][3] These reactive species can then covalently bind to and disrupt the structure of microbial DNA, inhibiting nucleic acid synthesis and leading to cell death.[1][] While extensive data on the polymeric form is still emerging, the foundational mechanism of the monomeric unit provides a strong rationale for its investigation as an antimicrobial polymer.

Comparative Analysis of Antimicrobial Polymers

To contextualize the potential of poly(this compound), this section compares its expected biological activities with two major classes of antimicrobial polymers: Quaternary Ammonium and Phosphonium Polymers, and Poly(N-vinylimidazole).

Quantitative Biological Activity Data

The following table summarizes the antimicrobial and cytotoxicity data for the comparator polymer classes. It is important to note that specific quantitative data for polymers derived directly from this compound is not extensively available in the public domain. The data for "Nitroimidazole-based Small Molecules" is included to provide an indication of the potential efficacy of the monomeric unit.

Polymer/Compound ClassOrganismMinimum Inhibitory Concentration (MIC)Cytotoxicity (HC50 / CC50)Reference
Nitroimidazole-based Small Molecules Staphylococcus aureus250 µg/mL (M1 derivative)Data not available[4]
Streptococcus B187.5 µg/mL (M3 derivative)Data not available[4]
Quaternary Ammonium Polymers Staphylococcus aureus160 - 640 µg/mLData varies with structure[5]
Escherichia coli160 - 320 µg/mLData varies with structure[5]
Quaternary Phosphonium Polymers Staphylococcus aureusLow µM rangeLow hemolytic activity reported[6]
Methicillin-resistant S. aureus (MRSA)Low µM rangeLow hemolytic activity reported[6]
Poly(N-vinylimidazole) (PNVI) Various BacteriaGenerally low intrinsic antimicrobial activityGenerally considered biocompatible[1][3]
Various FungiGenerally low intrinsic antimicrobial activityGenerally considered biocompatible[1][3]

Note: The biological activity of polymers is highly dependent on factors such as molecular weight, charge density, and hydrophobicity.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of antimicrobial polymers.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through free-radical polymerization of the this compound monomer.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether (precipitating solvent)

Procedure:

  • Dissolve the this compound monomer and AIBN in anhydrous DMF in a reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 24 hours).

  • After polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the precipitating solvent to remove unreacted monomer and initiator.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Polymer stock solution (in a suitable solvent, e.g., DMSO or water)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a two-fold serial dilution of the polymer stock solution in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 105 CFU/mL for bacteria).

  • Include positive controls (microorganisms in medium without polymer) and negative controls (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assessment

This assay assesses the lytic effect of the polymer on red blood cells (RBCs), providing an indication of its biocompatibility.

Materials:

  • Freshly collected red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • Polymer solutions of varying concentrations

Procedure:

  • Isolate RBCs by centrifugation and wash them multiple times with PBS.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • In a 96-well plate, add the polymer solutions at different concentrations.

  • Add the RBC suspension to each well.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).

  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the polymer.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Remove the medium and add MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Visualizations

The following diagrams illustrate key processes and mechanisms discussed in this guide.

Synthesis_Workflow Monomer 2-Methyl-5-nitro- 1-vinylimidazole Monomer Reaction Polymerization (60-80°C, 24h) Monomer->Reaction Initiator AIBN Initiator Initiator->Reaction Solvent Anhydrous DMF Solvent->Reaction Precipitation Precipitation (in Diethyl Ether) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Poly(2-Methyl-5-nitro- 1-vinylimidazole) Drying->FinalPolymer

Caption: Workflow for the synthesis of poly(this compound).

Antimicrobial_Mechanism Polymer Nitroimidazole Polymer Bacterium Anaerobic Bacterium Polymer->Bacterium Uptake Reduction Reductive Bioactivation (Nitroreductases) Bacterium->Reduction Intermediates Reactive Intermediates (Nitroso, Free Radicals) Reduction->Intermediates DNA Bacterial DNA Intermediates->DNA Interaction Damage DNA Damage & Strand Breaks DNA->Damage Death Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of nitroimidazole-based polymers.

Cytotoxicity_Assay_Workflow cluster_hemolysis Hemolysis Assay cluster_mtt MTT Assay H1 Isolate & Wash RBCs H2 Incubate RBCs with Polymer H1->H2 H3 Centrifuge & Collect Supernatant H2->H3 H4 Measure Hemoglobin Absorbance (540 nm) H3->H4 M1 Seed & Treat Cells with Polymer M2 Add MTT Reagent M1->M2 M3 Incubate & Form Formazan Crystals M2->M3 M4 Solubilize Crystals & Measure Absorbance (570 nm) M3->M4

Caption: Experimental workflows for cytotoxicity assessment.

Conclusion

Polymers derived from this compound represent a promising class of antimicrobial materials. While direct quantitative comparisons are currently limited by the available data, the well-understood mechanism of nitroimidazole compounds suggests significant potential. In comparison to established antimicrobial polymers like those containing quaternary ammonium or phosphonium salts, nitroimidazole-based polymers may offer a different spectrum of activity, particularly against anaerobic and microaerophilic organisms. Further research is warranted to fully elucidate the biological activity profile of poly(this compound) and to establish its efficacy and safety for various biomedical applications. The experimental protocols provided herein offer a standardized framework for conducting such evaluations.

References

A Head-to-Head Comparison of 2-Methyl-5-nitro-1-vinylimidazole and Tinidazole as Antimicrobial Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of antimicrobial drug development, the nitroimidazole class of compounds remains a cornerstone for combating anaerobic bacterial and protozoal infections. Tinidazole, a second-generation 5-nitroimidazole, is a well-established therapeutic agent. This guide provides a detailed comparison between the established drug, tinidazole, and a lesser-documented precursor, 2-Methyl-5-nitro-1-vinylimidazole.

Due to a significant lack of published data specifically detailing the antimicrobial activity of this compound, this comparison will focus on the known properties of tinidazole and the anticipated characteristics of the vinyl-substituted analogue based on the broader understanding of 5-nitroimidazole derivatives. This guide also outlines the necessary experimental protocols to formally evaluate the potential of this compound as a novel antimicrobial precursor.

Mechanism of Action: The Nitro-Reduction Pathway

Both tinidazole and, hypothetically, this compound, function as prodrugs that require activation within the target microorganism. The mechanism of action is contingent on the reduction of the 5-nitro group, a process that occurs readily in the low-redox potential environment of anaerobic organisms.[1][2][]

Once the nitro group is reduced, it forms highly reactive nitro radical anions and other cytotoxic intermediates.[1] These intermediates can then bind to and damage the microbial DNA, leading to strand breakage and loss of the helical structure.[] This disruption of DNA integrity inhibits nucleic acid synthesis and ultimately results in microbial cell death.[] The selective toxicity of 5-nitroimidazoles is attributed to the fact that this reduction and activation process is inefficient in aerobic human cells.

Mechanism_of_Action Prodrug Prodrug Anaerobic_Microorganism Anaerobic_Microorganism Prodrug->Anaerobic_Microorganism Entry Activation Activation Anaerobic_Microorganism->Activation Nitro-reduction Reactive_Intermediates Reactive_Intermediates Activation->Reactive_Intermediates DNA_Damage DNA_Damage Reactive_Intermediates->DNA_Damage Interaction with DNA Cell_Death Cell_Death DNA_Damage->Cell_Death Synthesis_Workflow Start 2-Methyl-5-nitroimidazole Reaction Reaction with a vinylating agent (e.g., vinyl acetate or acetylene) in the presence of a catalyst Start->Reaction Purification Purification by chromatography or recrystallization Reaction->Purification Characterization Structural characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Final_Product This compound Characterization->Final_Product MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media_Prep Prepare supplemented Brucella agar Antimicrobial_Prep Prepare serial dilutions of compounds in agar Media_Prep->Antimicrobial_Prep Inoculation Inoculate plates with bacterial suspensions Antimicrobial_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate anaerobically for 48 hours Inoculation->Incubation Observation Observe for bacterial growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-nitro-1-vinylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-Methyl-5-nitro-1-vinylimidazole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. The toxicological properties of this substance have not been fully investigated, and it is classified as harmful if swallowed.[1][2][3] Therefore, handling and disposal require strict adherence to hazardous waste protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is incompatible with strong oxidizing agents, and appropriate segregation is necessary to prevent hazardous reactions.[1]

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile).To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[1]
Eye Protection Safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][4]To protect eyes from dust and splashes.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[1]To prevent inhalation of dust.[1]
Protective Clothing A complete suit protecting against chemicals, such as a lab coat.[1]To protect skin and personal clothing from contamination.
Waste Container The original manufacturer's container or a compatible, leak-proof container with a secure, screw-on cap.[5][6][7] Must be in good condition without rust or leaks.[8]To ensure safe containment and prevent spills. Corks and parafilm are not acceptable closures.[5]
Secondary Containment A chemically compatible tray or basin capable of holding 110% of the primary container's volume.[5]To contain any potential leaks or spills from the primary container.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Collection and Containerization
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste. This area must be under the control of the generator and at or near the point of generation.[6]

  • Use Appropriate Containers:

    • For solid waste, use the original manufacturer's container whenever possible.[5][7]

    • If the original container is not available or compromised, transfer the waste to a new, compatible container that can be securely closed.[5]

    • For liquid waste generated from rinsing contaminated containers, use a leak-proof container with a screw-on cap.[5]

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container.[6][8]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6][8]

    • Indicate the associated hazards, such as "Toxic" or "Harmful if swallowed".[6]

    • For mixtures, list all components and their approximate percentages.[6]

Step 2: Waste Storage and Segregation
  • Secure Closure: Keep waste containers tightly closed except when adding waste.[5][8]

  • Segregate Incompatibles: Store this waste separately from incompatible materials, particularly strong oxidizing agents.[1][6]

  • Utilize Secondary Containment: Place the primary waste container within a secondary containment vessel to prevent the spread of material in case of a leak.[5]

  • Monitor Accumulation Dates: All hazardous waste must be collected from the laboratory within 90 days from the date waste is first placed in the container.[5] Note this start date on the waste tag.

Step 3: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste: Chemically contaminated lab supplies such as gloves and absorbent paper should be double-bagged in clear plastic bags and managed as hazardous waste.[5]

  • Sharps: Any contaminated sharps, such as pipettes or broken glass, must be placed in a designated sharps container.[5]

  • Empty Containers:

    • A container that held a toxic chemical must be triple-rinsed with an appropriate solvent.[8]

    • The rinsate from this process is considered hazardous waste and must be collected in a properly labeled container for disposal.[8]

    • After triple-rinsing with a solvent and then water, the container may be air-dried and disposed of in the regular trash or reused for compatible waste.[8]

Step 4: Arranging for Professional Disposal
  • Contact a Licensed Disposal Company: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1]

  • Schedule a Pickup: Request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department or the contracted waste vendor.[5] Ensure pickups are scheduled before the 90-day accumulation limit is reached.[5]

  • Recommended Disposal Method: The suggested method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify this compound as Waste B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Prepare Labeled Hazardous Waste Container B->C D Place Waste in Container in a Designated SAA C->D E Store in Secondary Containment Segregated from Incompatibles D->E F Manage Contaminated Labware (Gloves, Rinsate, etc.) as Hazardous Waste D->F G Is Container Full or Accumulation Time > 90 Days? E->G F->G H Request Waste Pickup from EH&S or Licensed Vendor G->H Yes I Continue Safe Storage and Monitoring G->I No J End: Waste Transferred to Disposal Facility H->J I->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitro-1-vinylimidazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-nitro-1-vinylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.